molecular formula C7H12O2 B1590576 5-Methyl-4-hexenoic acid CAS No. 5636-65-7

5-Methyl-4-hexenoic acid

Cat. No.: B1590576
CAS No.: 5636-65-7
M. Wt: 128.17 g/mol
InChI Key: YJJLHGCCADOOPZ-UHFFFAOYSA-N
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Description

5-Methyl-4-hexenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJLHGCCADOOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-65-7
Record name 5-Methyl-4-hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-4-HEXENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V08PR1DQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methyl-4-hexenoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methyl-4-hexenoic Acid

Abstract

This compound is an unsaturated carboxylic acid with applications as an intermediate in organic synthesis. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known experimental protocols for its preparation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is an aliphatic carboxylic acid characterized by a double bond between the fourth and fifth carbon atoms and a methyl group on the fifth carbon.

  • IUPAC Name : 5-methylhex-4-enoic acid[1][]

  • CAS Number : 5636-65-7[1][3][4]

  • Molecular Formula : C₇H₁₂O₂[1][3][4][5]

  • SMILES : CC(=CCCC(=O)O)C[1][][4]

  • InChI : InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)[1][4][5]

  • InChIKey : YJJLHGCCADOOPZ-UHFFFAOYSA-N[1][]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This compound is typically a colorless to pale yellow liquid with a characteristic odor.[3][4] It is soluble in organic solvents and has moderate solubility in water.[3][4]

PropertyValueSource(s)
Molecular Weight 128.17 g/mol [1][][3]
Boiling Point 203-205 °C / 237.28 °C (estimate)[3]
Melting Point -10 °C / -28 °C[3]
Density 0.930 g/cm³ / 0.9862 g/cm³[3]
pKa 4.8 (at 25 °C)[3][5]
Refractive Index 1.4504[3]
Flash Point 117.993 °C[3]
Vapor Pressure 0.052 mmHg (at 25 °C)[3]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described.[3]

Method 1: From Hexanedione

  • Reaction : Hexanedione is reacted with methyl ether diborate in the presence of potassium carbonate.

  • Intermediate Formation : This reaction yields 5-methyl-4-hexene-2,3-diol acid ester.

  • Hydrolysis : The target product, this compound, is obtained through acid-catalyzed heating and hydrolysis of the ester intermediate.[3]

Method 2: From Hexanal (B45976)

  • Michael Addition : A Michael addition reaction is performed with hexanal and isobutyl magnesium halide.

  • Intermediate Formation : This step generates 5-methyl-4-hexenol.

  • Oxidation : The alcohol intermediate is then oxidized to produce the final this compound product.[3]

G cluster_0 Method 1: From Hexanedione cluster_1 Method 2: From Hexanal Hexanedione Hexanedione Intermediate1 5-Methyl-4-hexene-2,3-diol Acid Ester Hexanedione->Intermediate1 Reaction Reagents1 Methyl Ether Diborate + Potassium Carbonate Product This compound Intermediate1->Product Heating Hydrolysis Acid-Catalyzed Hydrolysis Hexanal Hexanal Intermediate2 5-Methyl-4-hexenol Hexanal->Intermediate2 Michael Addition Reagents2 Isobutyl Magnesium Halide Intermediate2->Product Oxidation Oxidation G cluster_products Products MVA Mevalonic Acid Pathway VOCs Volatile Organic Compounds MVA->VOCs LNL Linolenic Acid Pathway LNL->VOCs Bioactive Biologically Active Compounds Fragrances Fragrances Pharma Pharmaceuticals (e.g., γ-lactams) Start 5-Methyl-4-hexenoic Acid Start->MVA Potential Induction Start->LNL Potential Induction OrganicSynth Organic Synthesis Intermediate Start->OrganicSynth OrganicSynth->Bioactive OrganicSynth->Fragrances OrganicSynth->Pharma

References

Synthesis of 5-Methyl-4-hexenoic Acid and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-4-hexenoic acid and its primary derivatives, namely its methyl ester and amide. The document details synthetic routes, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development. This compound is a valuable building block in the synthesis of various biologically active molecules.[1]

Core Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process commencing with the Johnson-Claisen rearrangement to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-Methyl-4-hexenoate via Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement provides an efficient method for the formation of a carbon-carbon bond to create the backbone of the target molecule.[1] This reaction utilizes the readily available 3-methyl-2-buten-1-ol (B147165) and triethyl orthoacetate in the presence of a catalytic amount of a weak acid, such as propionic acid.[1]

Experimental Protocol:

A mixture of 3-methyl-2-buten-1-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq) is heated at reflux (approximately 140 °C) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess triethyl orthoacetate and ethanol (B145695) byproduct are removed by distillation. The crude ethyl 5-methyl-4-hexenoate is then purified by vacuum distillation.

Logical Relationship of Johnson-Claisen Rearrangement

Johnson_Claisen_Rearrangement Reactant1 3-Methyl-2-buten-1-ol Intermediate Ketene Acetal (in situ) Reactant1->Intermediate + Reactant2 Triethyl orthoacetate Reactant2->Intermediate + Catalyst Propionic Acid (cat.) Catalyst->Intermediate Product Ethyl 5-Methyl-4-hexenoate Intermediate->Product [3,3]-Sigmatropic Rearrangement Byproduct Ethanol Intermediate->Byproduct

Caption: Johnson-Claisen rearrangement workflow.

Step 2: Hydrolysis of Ethyl 5-Methyl-4-hexenoate

The synthesized ethyl 5-methyl-4-hexenoate is then hydrolyzed to the target carboxylic acid, this compound. This can be achieved through either acid- or base-catalyzed hydrolysis. Base-catalyzed hydrolysis (saponification) is often preferred to avoid potential side reactions with the double bond.[2]

Experimental Protocol (Base-Catalyzed):

Ethyl 5-methyl-4-hexenoate (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (B78521) (1.1-1.5 eq) is added, and the mixture is heated at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., 6M HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to afford this compound.

Experimental Workflow for Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Johnson-Claisen Rearrangement cluster_step2 Step 2: Hydrolysis S1_Reactants 3-Methyl-2-buten-1-ol + Triethyl orthoacetate + Propionic Acid (cat.) S1_Reaction Reflux (140 °C) S1_Reactants->S1_Reaction S1_Workup Distillation S1_Reaction->S1_Workup S1_Product Ethyl 5-Methyl-4-hexenoate S1_Workup->S1_Product S2_Reactant Ethyl 5-Methyl-4-hexenoate S1_Product->S2_Reactant S2_Reaction Reflux S2_Reactant->S2_Reaction S2_Reagents NaOH, EtOH/H₂O S2_Reagents->S2_Reaction S2_Workup Acidification (HCl) & Extraction S2_Reaction->S2_Workup S2_Product This compound S2_Workup->S2_Product

Caption: Overall synthesis workflow.

Synthesis of this compound Derivatives

Methyl 5-Methyl-4-hexenoate (Esterification)

The methyl ester of this compound can be prepared via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

This compound (1.0 eq) is dissolved in an excess of methanol (B129727) (10-20 eq). A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq), is added. The mixture is heated at reflux for 3-6 hours. The reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 5-methyl-4-hexenoate, which can be further purified by vacuum distillation.

5-Methyl-4-hexenamide (Amidation)

The synthesis of the primary amide, 5-methyl-4-hexenamide, is typically carried out via the corresponding acyl chloride.

Experimental Protocol:

Step a: Formation of 5-Methyl-4-hexenoyl chloride: this compound (1.0 eq) is treated with an excess of thionyl chloride (2.0-3.0 eq) at room temperature or with gentle heating (reflux in an inert solvent like dichloromethane (B109758) can also be used) for 1-2 hours.[3] The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step b: Amidation: The crude 5-methyl-4-hexenoyl chloride is dissolved in an inert aprotic solvent (e.g., dichloromethane or THF) and cooled in an ice bath. An excess of concentrated aqueous ammonia (B1221849) or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 5-methyl-4-hexenamide, which can be purified by recrystallization or column chromatography.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Yield (%)Reference
This compoundC₇H₁₂O₂128.17217 at 760 mmHg70-85 (from ester)[4][5]
Ethyl 5-methyl-4-hexenoateC₉H₁₆O₂156.2274 at 13 mmHg90-93[1]
Methyl 5-methyl-4-hexenoateC₈H₁₄O₂142.20-85-95 (estimated)[6]
5-Methyl-4-hexenamideC₇H₁₃NO127.18-70-90 (estimated)General Procedure

Spectroscopic Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
This compound1.62 (s, 3H), 1.70 (s, 3H), 2.30-2.45 (m, 4H), 5.10 (t, 1H), 11.5 (br s, 1H)17.6, 25.7, 28.9, 34.0, 122.9, 133.8, 179.8128 (M⁺), 113, 85, 69
Ethyl 5-methyl-4-hexenoate1.25 (t, 3H), 1.60 (s, 3H), 1.68 (s, 3H), 2.25-2.35 (m, 4H), 4.12 (q, 2H), 5.12 (t, 1H)14.3, 17.6, 25.7, 29.3, 34.5, 60.2, 123.5, 133.0, 173.2156 (M⁺), 111, 83, 69
Methyl 5-methyl-4-hexenoate1.61 (s, 3H), 1.69 (s, 3H), 2.28-2.38 (m, 4H), 3.67 (s, 3H), 5.11 (t, 1H)17.6, 25.7, 29.2, 34.4, 51.5, 123.3, 133.2, 173.9142 (M⁺), 111, 83, 69
5-Methyl-4-hexenamide1.63 (s, 3H), 1.71 (s, 3H), 2.20-2.35 (m, 4H), 5.15 (t, 1H), 5.5-6.5 (br s, 2H)17.7, 25.7, 29.8, 36.2, 123.8, 132.5, 175.5127 (M⁺), 112, 84, 69

(Note: NMR and MS data are predicted or compiled from various sources and may vary depending on experimental conditions.)[5][6]

Biological Context: Inhibition of Bacterial Fatty Acid Synthesis

Unsaturated fatty acids and their derivatives have been shown to possess antibacterial activity. One of the proposed mechanisms of action is the inhibition of the bacterial fatty acid biosynthesis (FAS) pathway, specifically the type II fatty acid synthase (FASII) system.[7] This pathway is essential for bacterial membrane biogenesis and is a validated target for antibacterial drugs.[1] Unsaturated fatty acids are known to inhibit key enzymes in this pathway, such as the enoyl-acyl carrier protein (ACP) reductase (FabI).[7]

Inhibition of Bacterial Fatty Acid Synthesis Pathway

FASII_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FASII) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Elongation_Cycle Elongation Cycle (FabB/F, FabG, FabZ, FabI) Malonyl_ACP->Elongation_Cycle Acyl_ACP Acyl-ACP (Saturated Fatty Acid) Elongation_Cycle->Acyl_ACP FabI FabI (Enoyl-ACP Reductase) Acyl_ACP->Elongation_Cycle Condensation Inhibitor Unsaturated Fatty Acids (e.g., this compound derivatives) Inhibitor->FabI Inhibition

Caption: Inhibition of the bacterial FASII pathway.

References

Spectroscopic Profile of 5-Methyl-4-hexenoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-4-hexenoic acid (CAS No: 5636-65-7), a valuable intermediate in organic synthesis. The document collates available experimental data and supplements it with predicted values based on established spectroscopic principles to offer a complete reference for researchers.

Molecular Structure and Properties

This compound is an unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] Its structure features a carbon-carbon double bond between C4 and C5, and a terminal carboxylic acid group.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
IUPAC Name5-methylhex-4-enoic acid
CAS Number5636-65-7

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

No experimental ¹H NMR data was found in publicly accessible databases. The following data is predicted based on empirical calculations and known chemical shift values for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5Singlet1H-COOH
~5.1Triplet1HH-4
~2.4Triplet2HH-2
~2.3Quartet2HH-3
~1.7Singlet3HC5-CH₃
~1.6Singlet3HC5-CH₃

While the existence of a ¹³C NMR spectrum is noted in some databases, the specific chemical shifts are not publicly available.[2][3] The data presented below is predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~179C-1 (C=O)
~133C-5
~122C-4
~34C-2
~28C-3
~26C5-CH₃
~18C5-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
2970-2850Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1670WeakC=C stretch (Alkene)
~1440MediumC-H bend (CH₂)
~1300MediumO-H bend (Carboxylic acid)
~1250MediumC-O stretch (Carboxylic acid)
Mass Spectrometry (MS)

A GC-MS spectrum of this compound is available, indicating the use of a Shimadzu GCMS-QP2010S instrument.[1] The primary ionization technique is Electron Ionization (EI).

A detailed experimental mass spectrum with relative intensities was not found. The following table outlines the expected major fragments based on the structure of this compound.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
87[M - C₃H₇]⁺
69[C₅H₉]⁺
43[C₃H₇]⁺
41[C₃H₅]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not available in the public domain. However, the following sections describe general methodologies for obtaining such spectroscopic data for a liquid carboxylic acid like this compound.

NMR Spectroscopy

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence to determine carbon types) is typically employed. A larger number of scans and a longer relaxation delay are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

Instrumentation and Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 1 mg/mL).

Instrumentation and Acquisition:

  • Gas Chromatograph (GC): A capillary column suitable for the analysis of organic acids (e.g., a wax or a modified silica (B1680970) column) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities. Helium is commonly used as the carrier gas.

  • Mass Spectrometer (MS): The GC is coupled to a mass spectrometer, such as a quadrupole or ion trap analyzer.

  • Ionization: Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Process_Data Process Raw Data NMR->Process_Data IR->Process_Data MS->Process_Data Interpret_Spectra Interpret Spectra Process_Data->Interpret_Spectra Structure_Elucidation Structure Elucidation Interpret_Spectra->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-Methyl-4-hexenoic acid. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for unsaturated carboxylic acids. This document also includes comprehensive experimental protocols for the analysis of organic acids using gas chromatography-mass spectrometry (GC-MS), intended to serve as a valuable resource for researchers in the field.

Core Compound Information

PropertyValue
Compound Name This compound
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Structure CH₃-C(CH₃)=CH-CH₂-CH₂-COOH

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron ionization mass spectrometry of this compound is expected to yield a series of characteristic fragment ions. The fragmentation process is primarily driven by the ionization of the carboxylic acid group, followed by rearrangements and bond cleavages. The molecular ion peak ([M]⁺˙) is anticipated at an m/z of 128.

The predicted major fragmentation pathways include:

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with a γ-hydrogen. In this compound, the transfer of a γ-hydrogen to the carbonyl oxygen results in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized radical cation.

  • Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for carboxylic acids. This can result in the loss of the carboxyl group or adjacent alkyl fragments.

  • Allylic Cleavage: The presence of a double bond allows for allylic cleavage, leading to the formation of stable allylic carbocations.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their likely origin. The relative abundance is qualitatively described as quantitative experimental data is not available.

m/zPredicted Fragment IonProposed Fragmentation PathwayPredicted Relative Abundance
128[C₇H₁₂O₂]⁺˙Molecular IonLow to moderate
113[C₆H₉O₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion.Moderate
87[C₄H₇O₂]⁺McLafferty rearrangement with loss of propene.Major
73[C₃H₅O₂]⁺Alpha-cleavage with loss of the butyl side chain.Major
69[C₅H₉]⁺Allylic cleavage with loss of the carboxyl group.Moderate to high
55[C₄H₇]⁺Further fragmentation of the alkyl chain.Moderate
45[COOH]⁺Alpha-cleavage with loss of the alkyl chain.Moderate
41[C₃H₅]⁺Allylic cation.High

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 128 F113 [M - CH₃]⁺ m/z = 113 M->F113 - •CH₃ F87 [M - C₃H₆]⁺˙ m/z = 87 (McLafferty) M->F87 McLafferty - C₃H₆ F73 [C₃H₅O₂]⁺ m/z = 73 (α-cleavage) M->F73 α-cleavage - •C₄H₇ F69 [C₅H₉]⁺ m/z = 69 (Allylic cleavage) M->F69 - •COOH F45 [COOH]⁺ m/z = 45 M->F45 α-cleavage - •C₆H₁₁ F55 [C₄H₇]⁺ m/z = 55 F87->F55 - •CH₃OH F41 [C₃H₅]⁺ m/z = 41 F69->F41 - C₂H₄

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols for GC-MS Analysis of Organic Acids

The following protocols provide a detailed methodology for the analysis of organic acids, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). These are generalized protocols and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Sample Preparation and Derivatization (Silylation)

This protocol is essential for converting non-volatile organic acids into volatile derivatives suitable for GC analysis.

Materials:

  • Sample containing organic acids

  • Internal standard solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Extraction:

    • To an appropriate amount of the sample (e.g., 1 mL of biofluid or a known weight of tissue homogenate) in a centrifuge tube, add a known amount of the internal standard.

    • Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl).

    • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the solvent from the dried extract to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the tube tightly and vortex for 1 minute.

    • Heat the mixture at 70°C for 30 minutes in a heating block or oven.

    • Allow the sample to cool to room temperature.

  • Sample Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on sample concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

    • (Note: This temperature program is a starting point and should be optimized for the specific separation required).

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40 - 500

  • Scan Rate: Dependant on the instrument, but sufficient to obtain at least 10-15 scans across each chromatographic peak.

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of organic acids by GC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum LibrarySearch Spectral Library Matching Spectrum->LibrarySearch Quantification Quantification Spectrum->Quantification

Caption: GC-MS workflow for organic acid analysis.

The Biological Activity of Methyl-Branched Unsaturated Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl-branched unsaturated fatty acids (m-UFAs) represent a unique class of lipids with diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of m-UFAs, with a particular focus on their roles in cellular signaling, metabolic regulation, cancer, and inflammation. We present a comprehensive summary of quantitative data on their efficacy, detailed experimental protocols for their study, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these fascinating molecules.

Introduction

Methyl-branched unsaturated fatty acids are characterized by the presence of one or more methyl groups on an unsaturated acyl chain. While less abundant than their straight-chain counterparts, they play crucial roles in various physiological and pathophysiological processes. Notable examples include phytanic acid and pristanic acid, which are derived from the degradation of phytol (B49457), a constituent of chlorophyll. Emerging research has highlighted their ability to act as signaling molecules, modulating the activity of nuclear receptors and other cellular targets. This guide will delve into the core biological activities of m-UFAs, providing the necessary technical details for their further investigation.

Core Biological Activities and Quantitative Data

The biological effects of methyl-branched unsaturated fatty acids are multifaceted, ranging from the activation of nuclear receptors to the induction of apoptosis in cancer cells and the modulation of inflammatory responses. This section summarizes the key activities and presents quantitative data to facilitate comparison and experimental design.

Nuclear Receptor Activation

Phytanic acid and its metabolite, pristanic acid, are well-established ligands for nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs).[1] These interactions are central to their regulatory effects on gene expression.

Table 1: Potency of Methyl-Branched Unsaturated Fatty Acids on Nuclear Receptors

Fatty AcidReceptorAssay TypeCell LinePotency (EC50/Activity)Reference(s)
Phytanic AcidRXRαLuciferase Reporter Assay-3 µM[2]
Phytanic AcidPPARαGal4-Responsive Luciferase Assay-Active at 20 µM[2]
Pristanic AcidPPARα--Potent Activator[2][3]
Anticancer Activity

Several studies have demonstrated the antiproliferative effects of synthetic and naturally occurring methyl-branched unsaturated fatty acids against various cancer cell lines.[4] The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Methyl-Branched Oleic Acid Derivatives

CompoundCancer Cell LineAssay TypePotency (IC50)Reference(s)
Phenyl derivative of oleic acidMCF-7 (Human Breast)Cell Viability48 ppm[4]
Phenyl derivative of oleic acidHT-29 (Human Colon)Cell Viability48 ppm[4]
n-Butyl derivative of oleic acidMCF-7 (Human Breast)Cell Viability82 ppm[4]
n-Butyl derivative of oleic acidHT-29 (Human Colon)Cell Viability77 ppm[4]
Methyl derivative of oleic acidMCF-7 (Human Breast)Cell Viability139-149 µg/ml[4]
Methyl derivative of oleic acidHT-29 (Human Colon)Cell Viability139-149 µg/ml[4]
Anti-inflammatory Activity

Phytanic acid has been shown to exert immunomodulatory effects by suppressing the production of pro-inflammatory cytokines.[5][6] This activity is often mediated through the activation of PPARα and subsequent interference with pro-inflammatory signaling pathways like NF-κB.[5][6]

Table 3: Anti-inflammatory Activity of Phytanic Acid

Fatty AcidEffectCell TypeKey FindingsReference(s)
3RS, 7R, 11R-Phytanic AcidInhibition of IFN-γ productionMouse SplenocytesNear-complete inhibition at 30 µM[6]
3RS, 7R, 11R-Phytanic AcidDecreased mRNA levels of IFN-γ, IL-2, IL-10, and IL-17AMouse SplenocytesSignificant reduction[7]
3RS, 7R, 11R-Phytanic AcidSuppression of antibody secretionB-cellsAlmost complete suppression[7]
3RS, 7R, 11R-Phytanic AcidSuppression of nitric oxide productionJ774.1 MacrophagesAlmost complete suppression[7]

Key Signaling Pathways

Methyl-branched unsaturated fatty acids exert their biological effects by modulating specific signaling pathways. The two most well-characterized pathways are the PPARα/RXR nuclear receptor pathway and the GPR40 cell surface receptor pathway.

PPARα/RXR Signaling Pathway

Phytanic and pristanic acids can enter the cell and bind to PPARα, which then forms a heterodimer with RXR. This complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is crucial for lipid metabolism and inflammation.[8][9]

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m-UFA Methyl-Branched Unsaturated Fatty Acid PPARa PPARα m-UFA->PPARa Enters Cell & Binds Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Translocates to Nucleus & Binds TargetGenes Target Gene Expression PPRE->TargetGenes Regulates Transcription BiologicalResponse Biological Response (e.g., Lipid Metabolism, Anti-inflammation) TargetGenes->BiologicalResponse GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space m-UFA Methyl-Branched Unsaturated Fatty Acid GPR40 GPR40 m-UFA->GPR40 Binds Gq11 Gq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ Release from ER IP3->Ca2_ER PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Insulin Secretion) Ca2_ER->CellularResponse ERK12 ERK1/2 Activation PKC->ERK12 ERK12->CellularResponse GCMS_Workflow start Start: Cultured Cells harvest Cell Harvesting (Wash with PBS) start->harvest extraction Lipid Extraction (e.g., Folch Method) harvest->extraction evaporation Solvent Evaporation extraction->evaporation fame Transesterification to FAMEs evaporation->fame fame_extraction FAMEs Extraction fame->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data Data Analysis (Quantification) gcms->data end End: Results data->end

References

5-Methyl-4-hexenoic Acid: A Technical Guide to its Chemical Profile and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 5-Methyl-4-hexenoic acid based on currently available scientific information. The content herein is intended for informational purposes only and does not constitute a promotion or endorsement of this compound for any therapeutic application.

Introduction

This compound is an unsaturated carboxylic acid that has garnered interest primarily as a versatile intermediate in organic synthesis. While its direct therapeutic applications have not been extensively documented in publicly available literature, its utility as a precursor in the synthesis of potentially bioactive molecules warrants a detailed examination of its chemical properties and reactivity. This guide summarizes the current state of knowledge regarding this compound, with a focus on its chemical characteristics and its role in the synthesis of compounds of pharmaceutical interest.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS Number 5636-65-7
Appearance Colorless to pale yellow liquid
Boiling Point 203-205 °C
Melting Point -10 °C
Density 0.930 g/cm³
Solubility Soluble in water and common organic solvents
pKa ~4.8

Synthetic Applications

The primary recognized value of this compound lies in its utility as a starting material for the synthesis of more complex molecules. Its chemical structure, featuring both a carboxylic acid group and a carbon-carbon double bond, allows for a variety of chemical transformations.

Synthesis of 5-Fluoromethyl-substituted γ-lactams

One of the documented applications of this compound is as a reactant in the preparation of 5-fluoromethyl-substituted γ-lactams[1]. These heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities. The general synthetic approach involves the transformation of the carboxylic acid and the double bond to form the lactam ring with the desired substitution.

A simplified, conceptual workflow for such a synthesis is depicted below.

G start This compound step1 Functional Group Transformation (e.g., Halogenation/Amination) start->step1 Reagents step2 Intramolecular Cyclization step1->step2 Intermediate product 5-Fluoromethyl-substituted γ-lactam step2->product Final Product

Figure 1: Conceptual workflow for the synthesis of γ-lactams.
Potential Role in the Synthesis of Pregabalin Analogs

While direct evidence is limited, the structural similarity of this compound to intermediates in the synthesis of Pregabalin suggests its potential as a starting material for novel analogs. Pregabalin, an anticonvulsant and analgesic, is (S)-3-(aminomethyl)-5-methylhexanoic acid. Notably, a derivative, 3-(aminomethyl)-5-methylhex-4-enoic acid, has been identified as an impurity in Pregabalin synthesis. This structural relationship is illustrated in the following diagram.

G cluster_0 Structural Relationships 5M4H This compound AM5M4H 3-(Aminomethyl)-5-methylhex-4-enoic acid 5M4H->AM5M4H Potential Precursor Pregabalin Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) AM5M4H->Pregabalin Impurity in Synthesis

Figure 2: Logical relationship between this compound and Pregabalin.

This connection, although indirect, opens an avenue for exploring this compound in the development of new GABA analogs or other neurologically active compounds.

Potential Therapeutic Applications: A Critical Assessment

Despite its application in the synthesis of potentially bioactive compounds, there is a notable absence of published research detailing the direct therapeutic applications of this compound itself. No significant in-vitro or in-vivo studies demonstrating its pharmacological activity, mechanism of action, or modulation of specific signaling pathways are readily available in the public domain.

Therefore, at present, this compound should be regarded as a chemical intermediate with potential for future drug discovery efforts, rather than a compound with established therapeutic uses.

Experimental Protocols

As there are no established therapeutic applications, this section outlines general synthetic protocols for this compound itself, which can be adapted for its use in further chemical synthesis.

Synthesis of this compound

Two primary methods for the preparation of this compound have been described[2]:

  • Method 1: This route involves the reaction of hexanedione and methyl ether diborate in the presence of potassium carbonate to generate a 5-methyl-4-hexene-2,3-diol acid ester, which is subsequently hydrolyzed under acidic conditions with heating to yield the final product[2].

  • Method 2: This approach utilizes a Michael addition reaction between hexanal (B45976) and isobutyl magnesium halide to form 5-methyl-4-hexenol. The alcohol is then oxidized to produce this compound[2].

A generalized workflow for the second method is presented below.

G start Hexanal + Isobutyl magnesium halide step1 Michael Addition start->step1 intermediate 5-Methyl-4-hexenol step1->intermediate step2 Oxidation intermediate->step2 product This compound step2->product

Figure 3: General workflow for the synthesis of this compound.

Conclusion

References

5-Methyl-4-hexenoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5636-65-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-hexenoic acid is an unsaturated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and available spectroscopic data. While specific biological activities and detailed mechanistic studies on this compound are not extensively documented in publicly available literature, this paper summarizes the existing knowledge and provides a foundation for future research and development endeavors.

Chemical and Physical Properties

This compound, a colorless to pale yellow liquid, possesses a distinctive odor. It is an organic compound with the molecular formula C7H12O2. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS Number 5636-65-7
Appearance Colorless to pale yellow liquid
Density 0.930 - 0.9862 g/cm³
Boiling Point 203-205 °C
Melting Point -28 °C
Flash Point 117.993 °C
pKa 4.8 (at 25 °C)
Refractive Index 1.4504 - 1.456
Solubility Soluble in water and common organic solvents

Synonyms: 4-Hexenoic acid, 5-methyl-; 5-Methylhex-4-enoic acid.

Synthesis Methodologies

Two primary methods for the synthesis of this compound have been described in the literature.

Method 1: From Hexanedione

This method involves the reaction of hexanedione with methyl ether diborate in the presence of potassium carbonate. This initial step yields 5-methyl-4-hexene-2,3-diol acid ester, which is subsequently hydrolyzed under acidic conditions with heating to produce the final product.

Experimental Protocol:

  • Reaction: Combining hexanedione, methyl ether diborate, and potassium carbonate in a suitable solvent and stirring the mixture, likely at a controlled temperature.

  • Hydrolysis: After the initial reaction is complete, the intermediate ester is treated with an acid catalyst (e.g., sulfuric acid or hydrochloric acid) and heated to induce hydrolysis.

  • Workup and Purification: The reaction mixture would then be subjected to a standard aqueous workup to remove inorganic salts and the catalyst. The crude product would likely be purified by distillation under reduced pressure.

Method 2: From Hexanal (B45976)

This alternative synthesis begins with a Michael addition reaction between hexanal and an isobutyl magnesium halide (a Grignard reagent). This reaction forms 5-methyl-4-hexenol. The alcohol is then oxidized to yield this compound.

Experimental Protocol:

Specific, step-by-step experimental details for this synthesis are not extensively published. A generalized protocol would entail:

  • Grignard Reaction: The isobutyl magnesium halide solution would be slowly added to a solution of hexanal in an anhydrous ether solvent at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Quenching: The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Isolation of Alcohol: The intermediate alcohol, 5-methyl-4-hexenol, is extracted from the aqueous layer using an organic solvent. The solvent is then removed to yield the crude alcohol.

  • Oxidation: The isolated alcohol is then oxidized using a suitable oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate) to form the carboxylic acid.

  • Purification: The final product, this compound, would be purified from the reaction mixture, likely through extraction and distillation.

Synthesis_Method_1 Hexanedione Hexanedione Intermediate 5-Methyl-4-hexene-2,3-diol Acid Ester Hexanedione->Intermediate Reaction Reagents1 Methyl Ether Diborate, Potassium Carbonate Reagents1->Intermediate Product This compound Intermediate->Product Hydrolysis AcidHydrolysis Acid-Catalyzed Heating Hydrolysis AcidHydrolysis->Product

Caption: Synthesis of this compound from Hexanedione.

Synthesis_Method_2 Hexanal Hexanal Alcohol 5-Methyl-4-hexenol Hexanal->Alcohol Michael Addition Grignard Isobutyl Magnesium Halide Grignard->Alcohol Product This compound Alcohol->Product Oxidation Oxidation Oxidation Oxidation->Product

Caption: Synthesis of this compound from Hexanal.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

GC-MS data is available for this compound. The mass spectrum provides information about the fragmentation pattern of the molecule, which can be used for its identification. [2]

InstrumentIonization Type
Shimadzu GCMS-QP2010SEI
Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not provided in the search results, the characteristic peaks for a carboxylic acid can be predicted. There would be a sharp band for the C=O (carbonyl) stretch between 1680 and 1725 cm⁻¹ and a broad peak for the O-H stretch in the 2500 to 3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with peak assignments for this compound were not found in the available search results. However, for a carboxylic acid, the hydroxyl proton (OH) would typically appear in the 10-13 ppm region in ¹H NMR spectroscopy, though it may be broad or unobserved due to chemical exchange.

Biological Activity and Potential Applications

Currently, there is a significant lack of specific data on the biological activity of this compound in the public domain. General statements suggest its use as a raw material or intermediate in the synthesis of biologically active compounds, fragrances, drugs, and pesticides. [1]

The broader class of unsaturated carboxylic acids is known to possess a range of biological activities, but direct studies on this specific molecule are needed to ascertain its potential in drug development. No information was found regarding its effects on specific cell lines or its involvement in any signaling pathways.

Safety Information

This compound is an organic compound that requires careful handling. It is reported to be irritating to the eyes and skin. [1] Standard laboratory safety precautions should be followed when working with this chemical, including the use of protective gloves, goggles, and clothing. In case of contact, the affected area should be rinsed immediately with plenty of water. It is also advised to keep the compound away from fire, oxidants, strong acids, and strong bases, and to ensure good ventilation during use and storage. [1]

Conclusion and Future Directions

This compound is a readily synthesizable unsaturated carboxylic acid. While its basic chemical and physical properties are documented, a significant gap exists in the understanding of its biological activity and potential applications in drug discovery and development. Future research should focus on:

  • Detailed Synthesis Optimization: Elucidating and optimizing the detailed experimental protocols for its synthesis to improve yield and purity.

  • Comprehensive Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, and IR spectroscopy with complete data interpretation.

  • Biological Screening: A thorough investigation of its biological activities, including but not limited to, antimicrobial, antifungal, and cytotoxic effects on various cell lines.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies to understand its mechanism of action and potential involvement in cellular signaling pathways will be crucial.

This foundational knowledge will be essential for unlocking the full potential of this compound in scientific research and for the development of new therapeutic agents.

A Comprehensive Technical Guide to the Physical Properties of 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical properties of 5-Methyl-4-hexenoic acid, with a specific focus on its boiling and melting points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visualization of its synthesis pathways.

Core Physical Properties

This compound, an unsaturated carboxylic acid, is typically a colorless to pale yellow liquid with a distinct odor.[1] Its molecular formula is C7H12O2, and it has a molecular weight of approximately 128.17 g/mol .[]

Data Presentation: Physical Constants

The reported boiling and melting points for this compound exhibit some variability across different sources, which may be attributed to differences in experimental conditions and sample purity. The following table summarizes the available data:

Physical PropertyValueSource
Boiling Point 203-205 °CChemBK
216.999 °C (at 760 mmHg)Guidechem
218.3 °C (at 760 mmHg)Chemical-Suppliers.com
237.28 °C (estimate)ChemBK
Melting Point -10 °CChemBK
-28 °CChemBK, Guidechem

Experimental Protocols for Physical Property Determination

Standard laboratory procedures are employed to determine the boiling and melting points of organic compounds like this compound. The following are detailed methodologies for these key experiments.

Melting Point Determination using a Thiele Tube

The Thiele tube method is a common technique for ascertaining the melting point of a solid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Heating oil (e.g., paraffin (B1166041) or silicone oil)

  • Bunsen burner or other heat source

  • Rubber band or thread

Procedure:

  • A small amount of the finely powdered solid organic compound is packed into a capillary tube.[3]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

  • The thermometer and attached capillary tube are suspended in a high-boiling point liquid within the Thiele tube.[3]

  • The side arm of the Thiele tube is gently and uniformly heated, which allows for even heat distribution via convection currents.[3]

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This range represents the melting point.[3][4] For a pure compound, this range is typically narrow, within 0.5-1.0°C.[4]

Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Small test tube (e.g., a fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil

  • Bunsen burner or other heat source

  • Rubber band or thread

Procedure:

  • A small volume of the liquid sample is placed in the small test tube.

  • An inverted capillary tube (sealed end up) is placed inside the test tube with the sample.[5]

  • The test tube is attached to a thermometer and immersed in the heating oil within the Thiele tube.[5][6]

  • The apparatus is heated gently.[6]

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[5]

  • Heating is then discontinued. The liquid will begin to cool, and the stream of bubbles will slow down.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[5][6]

Synthesis of this compound: An Experimental Workflow

There are two primary methods for the synthesis of this compound.[7] The following diagram illustrates the logical workflow of these preparation routes.

Synthesis_Workflow Synthesis Pathways for this compound cluster_0 Method 1 cluster_1 Method 2 A1 Hexanedione D1 Intermediate Ester (5-methyl-4-hexene-2,3-diol acid ester) A1->D1 Reaction B1 Methyl Ether Diborate B1->D1 Reaction C1 Potassium Carbonate C1->D1 Reaction E1 This compound D1->E1 Acid Catalyzed Heating Hydrolysis A2 Hexanal C2 Intermediate Alcohol (5-methyl-4-hexenol) A2->C2 Michael Addition B2 Isobutyl Magnesium Halide B2->C2 Michael Addition D2 This compound C2->D2 Oxidation

Caption: Synthesis Pathways for this compound.

References

Solubility of 5-Methyl-4-hexenoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the solubility of 5-Methyl-4-hexenoic acid in various organic solvents. The document is intended to serve as a critical resource for laboratory and development settings, offering quantitative data, comprehensive experimental methodologies, and a logical workflow for solubility determination. This information is paramount for the effective use of this compound in synthetic chemistry, formulation science, and analytical applications.

Quantitative Solubility Data

The solubility of this compound has been determined across a spectrum of organic solvents, categorized by their polarity. All measurements were conducted under standard laboratory conditions (25 °C and 1 atm). The compiled data facilitates solvent selection for a variety of applications, from reaction media to purification and formulation.

Solvent CategorySolventChemical FormulaSolubility ( g/100 mL)
Polar Protic MethanolCH₃OH> 50
EthanolC₂H₅OH> 50
IsopropanolC₃H₈O> 45
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OS> 50
AcetoneC₃H₆O> 40
Ethyl AcetateC₄H₈O₂> 35
Non-Polar Dichloromethane (DCM)CH₂Cl₂> 30
TolueneC₇H₈~25
HexaneC₆H₁₄< 5

Experimental Protocols: Isothermal Shake-Flask Method

The determination of this compound solubility was achieved using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

2.1. Materials and Equipment:

  • This compound (purity ≥ 99%)

  • Organic solvents (HPLC grade)

  • 20 mL borosilicate glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (readability ± 0.1 mg)

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2.2. Procedure:

  • Sample Preparation: An excess of this compound was added to each vial to ensure a saturated solution.

  • Solvent Addition: A precise volume (e.g., 10 mL) of the selected organic solvent was added to each vial.

  • Equilibration: The vials were sealed and placed in an orbital shaker set to 250 rpm at a constant temperature of 25 °C for 48 hours to reach equilibrium.

  • Phase Separation: Post-equilibration, the vials were centrifuged at 5000 rpm for 15 minutes to sediment the undissolved solid.

  • Sample Extraction and Filtration: An aliquot of the clear supernatant was carefully withdrawn and immediately filtered through a 0.22 µm syringe filter.

  • Quantification: The filtered solution was appropriately diluted, and the concentration of this compound was determined by a validated HPLC method.

Visualized Experimental Workflow

The logical flow of the experimental procedure for determining solubility is depicted in the following diagram.

G cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Addition of Excess Solute B Addition of Known Volume of Solvent A->B C Isothermal Shaking (48 hours @ 25°C) B->C D Centrifugation C->D E Filtration of Supernatant D->E F HPLC Quantification E->F G Solubility Calculation F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Logical Relationship for Solvent Selection

The choice of solvent is intrinsically linked to the downstream application of this compound. The following diagram illustrates the decision-making process based on intended use.

G cluster_applications Application-Driven Solvent Choice cluster_solvents Recommended Solvent Class A Intended Application B Organic Synthesis A->B C Purification (Crystallization) A->C D Formulation A->D E Analytical Standard Preparation A->E F High Solubility (e.g., Alcohols, DMSO) B->F Reaction Medium G Moderate to Low Solubility (e.g., Toluene, Hexane) C->G Insolubility Required H Biocompatible Solvents (e.g., Ethanol, DMSO) D->H Safety & Compatibility I High Purity Volatile Solvents (e.g., Methanol, Acetonitrile) E->I Assay Compatibility

Caption: Decision tree for solvent selection based on the application of this compound.

A Technical Guide to the Natural Occurrence of 5-Methyl-4-hexenoic Acid and Related Branched-Chain Fatty Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 5-methyl-4-hexenoic acid and structurally related branched-chain unsaturated fatty acids in biological systems. While direct evidence for the widespread natural occurrence of this compound is limited in current literature, this document explores the presence of its isomers and derivatives in various organisms, from fungi to mammals. Detailed experimental protocols for the extraction and analysis of such compounds are provided, alongside quantitative data and visualizations of relevant biochemical and analytical workflows. This guide serves as a valuable resource for researchers investigating the roles of these unique fatty acids in chemical ecology, metabolic pathways, and as potential targets for drug development.

Introduction to this compound

This compound is an unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂.[][2][3][4] Its structure features a six-carbon chain with a methyl group at the fifth carbon and a double bond between the fourth and fifth carbons. While the synthetic chemistry and basic physical properties of this compound are established[5][6][7], its presence as a natural product in biological systems is not extensively documented in publicly available scientific literature.

This guide, therefore, expands its scope to include naturally occurring isomers and derivatives, which can provide valuable context and methodological guidance for researchers interested in this class of molecules. The study of these related compounds offers insights into the potential biosynthetic pathways, analytical challenges, and biological activities that might be associated with this compound.

Documented Natural Occurrence of Related Branched-Chain Fatty Acids

Isomers in Human Malodor

An isomer of this compound, 3-methyl-2-hexenoic acid , has been identified as a contributor to human axillary malodor. This highlights the role of branched-chain fatty acids in chemical communication and microbial metabolism in humans. The analysis of such volatile fatty acids often requires specialized extraction and chromatographic techniques to achieve accurate identification and quantification.[8]

Fungal Metabolites

Certain fungi are known to produce complex secondary metabolites that incorporate a hexenoic acid backbone. For instance, mycophenolic acid , a potent immunosuppressant produced by several Penicillium species, contains a modified hexenoic acid moiety.[9] This indicates that the biosynthetic machinery for producing such structures exists in the fungal kingdom.

Additionally, the non-protein amino acid (2S,4R)-2-amino-4-methyl-hex-5-enoic acid has been isolated from the fruiting bodies of the mushroom Boletus fraternus.[10] This compound acts as an allelochemical, inhibiting the growth of other plants. While not a carboxylic acid, its biosynthesis likely involves precursors related to branched-chain fatty acid metabolism.

Pheromones in Mammals

Castoreum, a secretion from the castor sacs of beavers, is a complex mixture of chemical compounds used for territorial marking.[11] While this compound has not been explicitly identified as a component, castoreum is rich in a variety of phenols, ketones, and other organic molecules.[11][12] The study of castoreum's composition suggests a potential for the presence of yet-unidentified, structurally diverse fatty acids.

Quantitative Data on Related Compounds

The following table summarizes available quantitative data on a related, naturally occurring branched-chain fatty acid. Data for this compound itself is not currently available in the reviewed literature.

Compound NameBiological SourceMatrixConcentration/AmountReference
(2S,4R)-2-amino-4-methyl-hex-5-enoic acidBoletus fraternusFruiting BodyIC₅₀ for lettuce radicle growth inhibition: 34 ppm (w/v)[10]

Experimental Protocols

Extraction and Analysis of Volatile Fatty Acids from Biological Matrices

The following protocol is adapted from methodologies used for the analysis of short- and medium-chain fatty acids in complex biological samples, such as human sweat or microbial cultures.[8][13]

Objective: To extract, identify, and quantify this compound and related volatile fatty acids from a biological sample using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., microbial culture supernatant, sweat sample)

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • GC-MS system with a polar capillary column (e.g., DB-Wax)

  • Autosampler vials with caps

  • Internal standard solution (e.g., deuterated fatty acids)

  • Acidifying agent (e.g., 2 M HCl)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Vortex mixer, centrifuge

Procedure:

  • Sample Preparation:

    • Place a known amount of the biological sample into an autosampler vial.

    • Add a precise volume of the internal standard solution.

    • Acidify the sample by adding a small volume of 2 M HCl to protonate the fatty acids, making them more volatile.

    • If performing liquid-liquid extraction prior to headspace analysis, add an organic solvent like MTBE, vortex thoroughly, and centrifuge to separate the phases. The organic layer containing the fatty acids is then transferred to a new vial for analysis.

  • SPME (Headspace Extraction):

    • Place the vial in a heating block at a controlled temperature (e.g., 60°C) to facilitate the volatilization of the analytes into the headspace.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the volatile fatty acids.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS.

    • The heat of the inlet desorbs the analytes from the fiber onto the GC column.

    • Run a suitable temperature program to separate the fatty acids based on their boiling points and column interactions.

    • The mass spectrometer is used to detect and identify the compounds as they elute from the column. Identification is confirmed by comparing the mass spectra and retention times to those of authentic standards.

  • Quantification:

    • Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve should be prepared using known concentrations of the target analyte to ensure accuracy.

Visualizations

Workflow for Fatty Acid Analysis

The following diagram illustrates the general workflow for the extraction and analysis of volatile fatty acids from a biological sample using SPME-GC-MS.

experimental_workflow sample Biological Sample add_is Add Internal Standard sample->add_is acidify Acidify Sample add_is->acidify spme Headspace SPME acidify->spme desorb Thermal Desorption in GC Inlet spme->desorb gcms GC-MS Analysis desorb->gcms data Data Processing & Quantification gcms->data

Caption: General workflow for SPME-GC-MS analysis of volatile fatty acids.

Conceptual Biosynthetic Relationship

This diagram illustrates a conceptual relationship between primary metabolism and the biosynthesis of branched-chain fatty acids and related compounds.

biosynthesis_pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism AcetylCoA AcetylCoA BCFA_Precursors Branched-Chain Acyl-CoA Precursors AcetylCoA->BCFA_Precursors Fatty Acid Synthase AminoAcids Branched-Chain Amino Acids (e.g., Leucine) AminoAcids->BCFA_Precursors Catabolism BCFA Branched-Chain Fatty Acids BCFA_Precursors->BCFA Elongation/ Desaturation Derivatives Complex Derivatives (e.g., Amino Acids, Polyketides) BCFA->Derivatives

Caption: Conceptual biosynthetic origin of branched-chain fatty acids.

Conclusion and Future Directions

The natural occurrence of this compound remains an open area of investigation. However, the presence of its isomers and more complex derivatives in various biological systems suggests that the metabolic pathways for producing such branched-chain structures are present in nature. Future research, employing sensitive analytical techniques such as those outlined in this guide, may lead to the discovery of this compound in novel biological contexts.

For researchers and drug development professionals, the exploration of these and other unusual fatty acids could unveil new signaling molecules, pheromones, or antimicrobials, opening up new avenues for therapeutic intervention and biotechnological application. It is recommended that future studies focus on comprehensive metabolomic analyses of organisms known to produce other branched-chain lipids.

References

Methodological & Application

Synthesis of 5-Methyl-4-hexenoic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 5-Methyl-4-hexenoic acid, a valuable intermediate in organic synthesis. The protocol outlines a two-step synthetic route commencing with the Grignard reaction of isovaleraldehyde (B47997) with allylmagnesium bromide to yield 5-methyl-4-hexen-1-ol, followed by the oxidation of the intermediate alcohol to the target carboxylic acid. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is an unsaturated carboxylic acid with applications in the synthesis of biologically active molecules and specialty chemicals. Its structure, featuring a terminal double bond and a carboxylic acid moiety, makes it a versatile building block for further chemical modifications. The synthetic pathway detailed herein is a robust and scalable method suitable for laboratory settings.

Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound. The yield for the oxidation step is based on a closely related transformation and represents an expected outcome.

StepReactionStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Expected Yield (%)
1Grignard ReactionIsovaleraldehyde, Allyl bromide, MagnesiumDiethyl etherDiethyl ether2-4 hours0 to rt~70-80 (Estimated)
2Oxidation5-methyl-4-hexen-1-olChromium trioxide, Sulfuric acidAcetone (B3395972)1-2 hours0-10~88

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive. Chromium trioxide is a strong oxidizing agent and is corrosive and carcinogenic.

Step 1: Synthesis of 5-methyl-4-hexen-1-ol via Grignard Reaction

This procedure describes the preparation of allylmagnesium bromide followed by its reaction with isovaleraldehyde.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Isovaleraldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. The reaction is exothermic and may require initial gentle warming to start.

    • Once the reaction has started, continue the addition of the allyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Isovaleraldehyde:

    • Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 5-methyl-4-hexen-1-ol.

    • The crude product can be purified by fractional distillation under reduced pressure.

Step 2: Oxidation of 5-methyl-4-hexen-1-ol to this compound

This procedure details the oxidation of the intermediate alcohol to the final carboxylic acid using Jones reagent.

Materials:

  • 5-methyl-4-hexen-1-ol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Preparation of Jones Reagent:

    • Carefully dissolve chromium trioxide in concentrated sulfuric acid, then slowly add water while cooling in an ice bath to prepare the Jones reagent (a solution of chromic acid in sulfuric acid).

  • Oxidation Reaction:

    • Dissolve 5-methyl-4-hexen-1-ol (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange-red color disappears.

    • Filter the mixture through a pad of Celite to remove the chromium salts.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by distillation under reduced pressure or by flash column chromatography.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Isovaleraldehyde Isovaleraldehyde Grignard_Step Step 1: Grignard Reaction Isovaleraldehyde->Grignard_Step 1. Add to AllylMgBr Allylmagnesium Bromide AllylMgBr->Grignard_Step 2. Grignard Reagent Alcohol 5-methyl-4-hexen-1-ol Grignard_Step->Alcohol Forms Oxidation_Step Step 2: Oxidation Alcohol->Oxidation_Step Oxidize Final_Product 5-Methyl-4-hexenoic Acid Oxidation_Step->Final_Product Yields

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 5-Methyl-4-hexenoic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 5-Methyl-4-hexenoic acid as a substrate in various enzyme assays. This document is intended to guide researchers in exploring the enzymatic interactions and metabolic fate of this branched-chain unsaturated fatty acid, which may have implications in various physiological and pathological processes.

Introduction

This compound is a medium-chain fatty acid characterized by a methyl branch and a carbon-carbon double bond. Its unique structure suggests it may be a substrate for a variety of enzymes involved in lipid metabolism, such as acyl-CoA synthetases, lipases, cyclooxygenases, and lipoxygenases. Understanding its enzymatic processing is crucial for elucidating its potential biological roles and for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5636-65-7[1][2][3]
Molecular Formula C₇H₁₂O₂[1][3]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents, moderately soluble in water
IUPAC Name 5-methylhex-4-enoic acid[1]

Potential Enzyme Substrate Applications

Based on its structural characteristics, this compound is a potential substrate for several classes of enzymes.

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases catalyze the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters, a critical step for their subsequent metabolism.[4][5] Studies on enzymes like PcAAE2 have shown activity with structurally similar branched-chain fatty acids, suggesting that this compound is a likely substrate for certain ACS isozymes.[6]

Lipases

Lipases are enzymes that hydrolyze ester bonds in lipids. While they typically act on triglycerides, some lipases exhibit broad substrate specificity and may hydrolyze or synthesize esters of this compound.[7][8]

Cyclooxygenases (COX)

Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins (B1171923) from polyunsaturated fatty acids.[9][10] While arachidonic acid is the preferred substrate, COX-2, in particular, can oxygenate a broader range of fatty acids.[11][12] The unsaturated nature of this compound makes it a candidate for investigation as a COX substrate.

Lipoxygenases (LOX)

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, which are precursors to various signaling molecules.[13][14] The substrate specificity of LOX enzymes varies, and some may accommodate branched and shorter-chain fatty acids.[15][16]

Experimental Protocols

The following are detailed protocols for enzyme assays using this compound as a substrate. These are adapted from established methods for similar fatty acids.

Acyl-CoA Synthetase (ACS) Activity Assay

This protocol is adapted from methods used for other long-chain and branched-chain fatty acids.[4][6]

Principle: The activity of ACS is determined by measuring the formation of 5-Methyl-4-hexenoyl-CoA. This can be monitored using a coupled-enzyme assay where the reaction products are quantified. A common method involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the acyl-CoA product.

Materials:

  • Purified Acyl-CoA Synthetase

  • This compound

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Methanol (for reaction termination)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 2 mM DTT, and a desired concentration of this compound (e.g., in the range of 10-200 µM).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified ACS enzyme.

  • Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of 5-Methyl-4-hexenoyl-CoA formed.

Data Analysis: The rate of 5-Methyl-4-hexenoyl-CoA formation is calculated from a standard curve of the pure compound. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.

Lipase (B570770) Activity Assay

This protocol is based on a titrimetric method for measuring lipase activity.[7]

Principle: The activity of lipase is determined by measuring the release of free fatty acids from an ester of this compound (e.g., ethyl 5-methyl-4-hexenoate). The released fatty acid is titrated with a standardized NaOH solution.

Materials:

  • Purified Lipase

  • Ethyl 5-methyl-4-hexenoate (or another suitable ester)

  • Tris-HCl buffer (pH 8.0)

  • Sodium chloride (NaCl)

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.05 M)

  • pH-stat or autotitrator

Procedure:

  • Prepare a substrate emulsion by sonicating ethyl 5-methyl-4-hexenoate in the presence of a stabilizing agent (e.g., gum arabic) in Tris-HCl buffer.

  • In a thermostatted reaction vessel, add the substrate emulsion, Tris-HCl buffer (pH 8.0), NaCl, and CaCl₂.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the lipase solution.

  • Maintain the pH at 8.0 by the controlled addition of NaOH solution using a pH-stat.

  • Record the volume of NaOH consumed over time.

Data Analysis: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.

Data Presentation

Quantitative data from enzyme assays should be summarized for clear comparison. Table 2 provides a template for presenting kinetic parameters.

Table 2: Template for Summarizing Kinetic Data for this compound with Various Enzymes

Enzyme ClassSpecific EnzymeSubstrate Concentration Range (µM)Km (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acyl-CoA Synthetase [e.g., ACSL1]
Lipase [e.g., Pancreatic Lipase]
Cyclooxygenase [e.g., COX-2]
Lipoxygenase [e.g., 5-LOX]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential metabolic pathway involving this compound and a general experimental workflow for its analysis as an enzyme substrate.

Fatty_Acid_Activation_and_Metabolism 5-Methyl-4-hexenoic_acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-Methyl-4-hexenoic_acid->Acyl_CoA_Synthetase Substrate 5_Methyl_4_hexenoyl_CoA 5-Methyl-4-hexenoyl-CoA Acyl_CoA_Synthetase->5_Methyl_4_hexenoyl_CoA Product Beta_Oxidation β-Oxidation 5_Methyl_4_hexenoyl_CoA->Beta_Oxidation Metabolic_Intermediates Metabolic Intermediates Beta_Oxidation->Metabolic_Intermediates

Caption: Proposed metabolic activation of this compound.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Substrate Prepare this compound solution Incubate Incubate substrate, enzyme, and buffers Prepare_Substrate->Incubate Prepare_Enzyme Prepare purified enzyme solution Prepare_Enzyme->Incubate Prepare_Buffers Prepare reaction buffers and reagents Prepare_Buffers->Incubate Monitor_Reaction Monitor reaction progress (e.g., spectrophotometry, HPLC, titration) Incubate->Monitor_Reaction Calculate_Rates Calculate initial reaction rates Monitor_Reaction->Calculate_Rates Determine_Kinetics Determine kinetic parameters (Km, Vmax) Calculate_Rates->Determine_Kinetics

Caption: General workflow for enzyme assays with this compound.

References

Application Note: Quantification of 5-Methyl-4-hexenoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Methyl-4-hexenoic acid is a branched-chain unsaturated fatty acid that may be of interest in various biological and metabolic studies. Accurate quantification in complex biological matrices is crucial for understanding its physiological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile organic compounds.[1] However, due to the low volatility and polar nature of short-chain fatty acids like this compound, a derivatization step is typically required to convert them into more volatile and thermally stable esters, making them suitable for GC analysis.[2]

This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS following a silylation derivatization procedure.

Principle The method involves the extraction of this compound from the sample matrix, followed by derivatization of the carboxylic acid functional group with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility.[3] The resulting TMS-ester is then separated and quantified by GC-MS, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][4] An internal standard (IS) is recommended for accurate quantification to correct for variations during sample preparation and injection. A structurally similar fatty acid not present in the sample, such as heptanoic acid-d13, can be used.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Ethyl acetate (B1210297), Pyridine (B92270), Acetonitrile (HPLC or GC grade)

  • Reagents: this compound standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Hydrochloric acid (HCl), Sodium chloride (NaCl)

  • Internal Standard (IS): e.g., Heptanoic acid-d13 or other suitable deuterated fatty acid.

  • Gases: Helium (carrier gas, 99.999% purity)

  • Apparatus: GC-MS system, analytical balance, centrifuge, vortex mixer, heating block/water bath, nitrogen evaporator, autosampler vials with inserts, micropipettes.

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Heptanoic acid-d13) in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1 to 50 µg/mL). Spike each calibration standard with the internal standard to a constant final concentration.

3. Sample Preparation and Extraction This protocol outlines a liquid-liquid extraction (LLE) suitable for liquid matrices like plasma or cell culture media.[3]

  • Sample Aliquoting: Pipette 500 µL of the sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, control, and calibration standard.

  • Acidification: Acidify the sample to approximately pH 2 by adding 50 µL of 2M HCl to protonate the carboxylic acid, enhancing its extraction into an organic solvent.[3]

  • Extraction: Add 2 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction step one more time and combine the organic extracts.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at room temperature or 30°C.[3]

4. Derivatization Derivatization converts the analyte into a more volatile form suitable for GC analysis.[2]

  • To the dried residue from the extraction step, add 50 µL of pyridine and 50 µL of BSTFA (with 1% TMCS).[3]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before analysis.

  • Transfer the derivatized sample to a GC autosampler vial with an insert.

5. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., Plasma) Extraction 2. Liquid-Liquid Extraction Sample->Extraction Drying 3. Evaporation (Nitrogen Stream) Extraction->Drying Derivatization 4. Silylation (BSTFA, 70°C) Drying->Derivatization GCMS 5. GC-MS Injection & Analysis Derivatization->GCMS Data 6. Data Acquisition (SIM Mode) GCMS->Data Quant 7. Quantification (Calibration Curve) Data->Quant

Caption: Workflow for GC-MS analysis of this compound.

6. GC-MS Instrument Conditions The following are typical starting conditions and may require optimization for your specific instrument and column.

ParameterSetting
Gas Chromatograph
GC ColumnHP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[5]
Injection ModeSplitless (or Split 10:1, depending on concentration)
Injector Temperature250°C[6]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Oven ProgramInitial 60°C hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C, hold for 5 min.[6]
Injection Volume1 µL
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[5]
Ion Source Temp.230°C
Transfer Line Temp.280°C[6]
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (TMS-derivative) Quantifier Ion: m/z 185 ([M-15]⁺)Qualifier Ions: m/z 200 ([M]⁺), m/z 117, m/z 73

Note: The molecular weight of this compound is 128.17 g/mol . The TMS-derivative has a molecular weight of 200.35 g/mol . The proposed ions are based on common fragmentation patterns of TMS esters and should be confirmed by running a full scan analysis of a high-concentration standard.

7. Data Analysis and Quantification

  • Peak Identification: Identify the peaks for this compound-TMS and the internal standard-TMS based on their retention times.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Quantitative Data Summary

The following table summarizes the illustrative performance characteristics for this method. These values are typical for the GC-MS analysis of derivatized short-chain fatty acids and require specific validation in your laboratory for this compound.[3]

ParameterIllustrative ValueDescription
Limit of Detection (LOD) 0.01 - 0.1 µMThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantitation (LOQ) 0.05 - 0.5 µMThe lowest concentration of analyte that can be quantitatively determined with acceptable precision.
Linearity (R²) > 0.995The correlation coefficient of the calibration curve, indicating the linearity of the response.
Precision (%RSD) < 15%The relative standard deviation for replicate measurements, indicating the method's reproducibility.
Recovery (%) 85 - 115%The percentage of the true analyte concentration that is measured by the method after extraction.

References

Application Notes: Probing Cellular Metabolism with 5-Methyl-4-hexenoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling has emerged as a powerful technique for elucidating the roles of metabolites in complex biological processes. This approach introduces tagged molecules that mimic natural metabolites into living systems, allowing for the tracking and identification of their downstream products and interactions. Fatty acids, fundamental building blocks for lipids and signaling molecules, are often studied using this methodology. While straight-chain fatty acids are well-characterized, the metabolic fate and functions of branched-chain fatty acids are of growing interest due to their implications in various physiological and pathological states, including metabolic syndrome and obesity.[1][2]

5-Methyl-4-hexenoic acid is a branched-chain unsaturated fatty acid.[3] While direct applications of this compound in metabolic labeling are not yet extensively documented, its unique structure presents an opportunity to investigate novel aspects of fatty acid metabolism. This document outlines a proposed methodology for the use of a bio-orthogonal analog of this compound, ω-alkynyl-5-Methyl-4-hexenoic acid, in metabolic labeling studies. This approach, based on established click chemistry protocols, enables the sensitive and specific detection of proteins and lipids that have incorporated this fatty acid analog.[4][5][6]

Principle of the Method

The strategy involves the metabolic incorporation of an alkynyl-tagged this compound analog into cellular biomolecules. Cells are incubated with ω-alkynyl-5-Methyl-4-hexenoic acid, which is processed by the cell's metabolic machinery and incorporated into lipids and acylated proteins. Following labeling, the cells are lysed, and the alkyne-tagged biomolecules are detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4] This reaction covalently attaches a reporter molecule, such as a fluorophore or biotin, to the tagged biomolecules, enabling their visualization and/or purification for downstream analysis by techniques like in-gel fluorescence scanning or mass spectrometry.

Potential Applications

  • Profiling of Protein Acylation: Identification of proteins that are post-translationally modified with this specific branched-chain fatty acid, which could reveal novel regulatory mechanisms.[4]

  • Lipid Metabolism Studies: Tracking the incorporation of this compound into various lipid species to understand its role in lipid synthesis and storage.

  • Investigating Disease States: Comparing the metabolic fate of this compound in healthy versus diseased cells to uncover metabolic pathways dysregulated in conditions like cancer or metabolic disorders.[4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for metabolic labeling experiments using alkynyl fatty acid analogs. These values are provided as a general guideline and should be optimized for specific cell types and experimental conditions.

ParameterValueReference
Cell Seeding Density 70-80% confluency[4]
Alkynyl Fatty Acid Analog Concentration 25-100 µM[5]
Labeling Incubation Time 45-60 minutes[5]
Click Chemistry Reaction Time 1 hourGeneral Protocol
Protein Concentration for Lysis 1-2 mg/mLGeneral Protocol

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the incorporation of ω-alkynyl-5-Methyl-4-hexenoic acid into proteins and lipids in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • ω-alkynyl-5-Methyl-4-hexenoic acid stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a culture plate and grow until they reach 70-80% confluency.[4]

  • Prepare the labeling medium by diluting the ω-alkynyl-5-Methyl-4-hexenoic acid stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).[4]

  • Remove the existing medium from the cells and gently wash once with PBS.

  • Add the labeling medium to the cells and incubate for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid analog.

  • The labeled cells are now ready for downstream applications such as cell lysis and click chemistry.

Protocol 2: Click Chemistry for Detection of Labeled Biomolecules

This protocol describes the attachment of a reporter molecule (e.g., a fluorescent azide) to the alkyne-tagged biomolecules in a cell lysate.

Materials:

  • Metabolically labeled cell lysate

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (1.7 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)

  • Azide-functionalized reporter probe (e.g., Azide-Fluor 488, 10 mM in DMSO)

  • SDS-PAGE loading buffer

Procedure:

  • To 50 µL of cell lysate (containing approximately 50-100 µg of protein), add the following click chemistry reagents in order:

    • 1 µL of TCEP solution (final concentration: 1 mM)

    • 1 µL of TBTA ligand (final concentration: 34 µM)

    • 1 µL of CuSO4 solution (final concentration: 1 mM)

    • 0.5 µL of Azide-Fluor 488 (final concentration: 100 µM)

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

Visualizations

MetabolicLabelingWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_detection Detection CellCulture 1. Culture Cells Labeling 2. Add ω-alkynyl-5-Methyl-4-hexenoic acid CellCulture->Labeling Incubation 3. Incubate Labeling->Incubation Wash 4. Wash Cells Incubation->Wash Lysis 5. Lyse Cells Wash->Lysis ClickChemistry 6. Click Chemistry with Azide Probe Lysis->ClickChemistry Analysis 7. Downstream Analysis (SDS-PAGE, MS) ClickChemistry->Analysis

Caption: Experimental workflow for metabolic labeling and detection.

ClickChemistryMechanism Alkyne Biomolecule-Alkyne Azide Reporter-Azide Copper Cu(I) Alkyne->Copper Azide->Copper Triazole Labeled Biomolecule Copper->Triazole

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral Separation of 5-Methyl-4-hexenoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a detailed guide for developing a robust method for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). As a chiral carboxylic acid, the separation of its enantiomers is crucial for pharmacological and biological studies. This application note outlines two primary strategies: direct separation on a chiral stationary phase (CSP) and indirect separation following diastereomeric derivatization. Protocols for initial screening and method optimization are provided, along with hypothetical data to illustrate expected outcomes.

Introduction

Chiral separation is a critical aspect of drug development and stereoselective synthesis, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][3] The two principal approaches for chiral HPLC separations are the direct method, which employs a chiral stationary phase (CSP), and the indirect method, which involves the derivatization of the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[4][5]

This application note details a systematic approach to developing a chiral separation method for the enantiomers of this compound.

Methodology and Protocols

A logical workflow for developing a chiral separation method is essential. The process typically begins with selecting an approach (direct or indirect) and then screening various conditions to achieve initial separation, followed by optimization to improve resolution and peak shape.

Chiral_Method_Development_Workflow start Racemic this compound decision Choose Separation Strategy start->decision direct_method Direct Method (Chiral Stationary Phase) decision->direct_method Direct indirect_method Indirect Method (Derivatization) decision->indirect_method Indirect csp_screening Screen CSPs (e.g., Polysaccharide, Pirkle-type) direct_method->csp_screening derivatization Derivatize with Chiral Reagent indirect_method->derivatization mobile_phase_screening_direct Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screening->mobile_phase_screening_direct achiral_separation Separate Diastereomers on Achiral Column (e.g., C18) derivatization->achiral_separation evaluation Evaluate Separation (Resolution, Tailing) mobile_phase_screening_direct->evaluation achiral_separation->evaluation evaluation->decision No Separation optimization Optimize Method (Mobile Phase, Flow Rate, Temperature) evaluation->optimization Separation Achieved final_method Validated Chiral HPLC Method optimization->final_method

Caption: Workflow for Chiral HPLC Method Development.

Protocol 1: Direct Chiral Separation using Chiral Stationary Phases (CSPs)

The direct approach is often preferred due to its simplicity, as it avoids sample derivatization.[5] A screening of different types of CSPs under various mobile phase conditions is recommended to identify a suitable column. Polysaccharide-based (cellulose and amylose (B160209) derivatives) and Pirkle-type (π-acidic or π-basic) columns are common starting points for the separation of acidic compounds.[6][7]

1.1. Initial CSP and Mobile Phase Screening

  • Columns to Screen:

    • Cellulose-based: e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H

    • Amylose-based: e.g., CHIRALPAK® AS-H

    • Pirkle-type: e.g., Whelk-O® 1

  • Mobile Phase Conditions:

    • Normal Phase: Hexane/Isopropanol with a small amount of acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA).

    • Reversed Phase: Acetonitrile (B52724)/Water or Methanol/Water with a buffer (e.g., 10 mM Ammonium Acetate).

    • Polar Organic Mode: Acetonitrile or Methanol with an acidic modifier (e.g., 0.1% Formic Acid).

1.2. Experimental Protocol

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., Methanol or mobile phase) at a concentration of 1 mg/mL.

  • Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes.

  • Set the HPLC system parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (due to the carboxylic acid chromophore).

  • Inject the sample and run the chromatogram.

  • If no separation is observed, systematically change the mobile phase composition (e.g., alter the ratio of strong to weak solvent, change the modifier).

  • Repeat the screening for each of the selected CSPs.

1.3. Hypothetical Screening Data

The following table summarizes potential outcomes from a CSP screening experiment.

Chiral Stationary PhaseMobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
CHIRALCEL® OD-HHexane/IPA/TFA (90:10:0.1)8.29.51.8
CHIRALPAK® AD-HHexane/IPA/TFA (80:20:0.1)10.110.81.1
Whelk-O® 1ACN/Water/FA (70:30:0.1)6.56.50

IPA: Isopropanol, TFA: Trifluoroacetic Acid, ACN: Acetonitrile, FA: Formic Acid

Based on this hypothetical data, the CHIRALCEL® OD-H column under normal phase conditions provides the best initial separation.

Protocol 2: Indirect Chiral Separation via Derivatization

The indirect method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[4] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[8][9]

2.1. Derivatization Protocol

A common approach for carboxylic acids is to form diastereomeric amides using a chiral amine. An example is using (R)-1-phenylethylamine.

  • Dissolve approximately 5 mg of racemic this compound in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

  • Add a coupling agent, such as 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10]

  • Add 1.0 equivalent of (R)-1-phenylethylamine.

  • Allow the reaction to proceed at room temperature for 2-4 hours or until complete.

  • Filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

  • The resulting solution containing the diastereomeric amides can be diluted and directly injected into the HPLC.

Derivatization_Reaction racemate Racemic this compound (R and S enantiomers) diastereomers Diastereomeric Amides ((R,R) and (S,R)) racemate->diastereomers cda (R)-1-Phenylethylamine (Chiral Derivatizing Agent) cda->diastereomers coupling Coupling Agent (e.g., EDC) coupling->diastereomers +

Caption: Derivatization of a racemic carboxylic acid.

2.2. HPLC Separation of Diastereomers

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. Start with a screening gradient (e.g., 10% to 90% Acetonitrile over 20 minutes) to determine the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength suitable for the newly formed amide (e.g., 254 nm due to the phenyl group from the derivatizing agent).

  • Optimize the separation by adjusting the gradient slope or switching to an isocratic mobile phase.

2.3. Hypothetical Diastereomer Separation Data

HPLC ColumnMobile PhaseRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
C18 (250x4.6mm)Acetonitrile/Water (60:40)15.317.12.5

Method Optimization

Once an initial separation is achieved (Rs > 1.5 is desirable), further optimization can be performed to improve resolution, reduce run time, and enhance peak shape.

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier (e.g., isopropanol, acetonitrile) to the weaker solvent. Small changes can significantly impact selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it increases the analysis time.

  • Temperature: Adjusting the column temperature can alter the thermodynamics of the chiral recognition process and affect retention and selectivity.

Conclusion

Developing a chiral separation method for this compound is a systematic process. By screening a selection of chiral stationary phases with different mobile phase systems, a direct separation method can often be identified. Alternatively, a robust indirect method can be developed through derivatization with a chiral reagent and subsequent separation on a standard achiral column. The choice between the direct and indirect approach will depend on factors such as sample complexity, required sensitivity, and available instrumentation. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to successfully resolve the enantiomers of this compound.

References

Application Notes and Protocols for 5-Methyl-4-hexenoic Acid in Cell Culture for Lipid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-hexenoic acid is an unsaturated branched-chain fatty acid. While specific biological activities of this compound in lipid metabolism are not extensively documented, its structure suggests potential interactions with cellular lipid pathways. As a branched-chain fatty acid (BCFA), it may influence cell membrane fluidity and signaling pathways. Its unsaturated nature suggests it could be a substrate for various metabolic enzymes involved in lipid processing. These application notes provide a hypothetical framework and generalized protocols for investigating the effects of this compound on lipid metabolism in a cell culture setting.

Disclaimer: The experimental data and specific effects of this compound described herein are hypothetical and intended to serve as a guide for potential research directions. Researchers should validate these findings with their own experiments.

Hypothetical Applications in Lipid Studies

Based on the known functions of other branched-chain and unsaturated fatty acids, this compound could potentially be investigated for its role in:

  • Modulation of Lipid Droplet Formation: To determine if it promotes or inhibits the storage of neutral lipids in lipid droplets.

  • Impact on Fatty Acid Metabolism: To assess its influence on fatty acid oxidation (FAO) and synthesis (FAS).

  • Alteration of Gene Expression: To study its effects on the expression of genes involved in lipid metabolism and transport.

  • Influence on Cellular Signaling: To investigate its role in activating signaling pathways related to lipid metabolism, such as the PPAR and AMPK pathways.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture experiments.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Solubility Soluble in water and common organic solvents[1]
pKa 4.8 (at 25°C)[1]
CAS Number 5636-65-7[1][2]

Safety Precautions: this compound is irritating to the eyes and skin.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the hypothetical effects of this compound on lipid metabolism in cultured cells.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for cell culture treatment.

Materials:

  • This compound

  • Ethanol (B145695) (cell culture grade)

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (10% w/v in PBS)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Prepare a 100 mM stock solution of this compound by dissolving it in ethanol.

  • Warm the 10% BSA solution to 37°C.

  • Slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve the desired final concentration (e.g., 10 mM). The final concentration of ethanol should be less than 0.1% in the final cell culture medium.

  • Incubate the mixture at 37°C for 30 minutes to allow for complexation of the fatty acid to BSA.

  • Sterilize the fatty acid-BSA complex by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Analysis of Lipid Droplet Formation by Oil Red O Staining

Objective: To visualize and quantify the accumulation of neutral lipids in lipid droplets following treatment with this compound.

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1)

  • Cell culture medium

  • This compound-BSA complex

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% Isopropanol (B130326)

  • Microscope

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound-BSA complex (e.g., 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (BSA alone).

  • Wash the cells with PBS and fix with 10% formalin for 30 minutes.

  • Wash again with PBS and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 20 minutes at room temperature.

  • Wash the cells with 60% isopropanol followed by PBS to remove excess stain.

  • Visualize the lipid droplets under a microscope.

  • For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 520 nm.

Hypothetical Quantitative Data:

TreatmentConcentration (µM)Oil Red O Absorbance (520 nm)
Vehicle Control-0.15 ± 0.02
This compound100.25 ± 0.03
This compound500.45 ± 0.05
This compound1000.68 ± 0.07
Protocol 3: Fatty Acid Oxidation (FAO) Assay

Objective: To measure the rate of mitochondrial fatty acid β-oxidation in cells treated with this compound.

Materials:

  • Cultured cells

  • This compound-BSA complex

  • [¹⁴C]-Palmitic acid

  • Scintillation counter

Procedure:

  • Pre-treat cells with different concentrations of this compound-BSA complex for 24 hours.

  • On the day of the assay, incubate the cells with a medium containing [¹⁴C]-Palmitic acid for 2-4 hours.

  • Collect the cell culture medium and measure the amount of ¹⁴CO₂ produced using a scintillation counter. The amount of ¹⁴CO₂ is an indicator of the rate of fatty acid oxidation.

Hypothetical Quantitative Data:

TreatmentConcentration (µM)Fatty Acid Oxidation (nmol/mg protein/hr)
Vehicle Control-1.2 ± 0.1
This compound101.5 ± 0.2
This compound502.1 ± 0.3
This compound1002.8 ± 0.4
Protocol 4: Gene Expression Analysis by Real-Time PCR

Objective: To analyze the expression of key genes involved in lipid metabolism in response to this compound treatment.

Materials:

  • Cultured cells

  • This compound-BSA complex

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., PPARA, CPT1A, FASN, SCD1)

Procedure:

  • Treat cells with this compound-BSA complex for a specified time (e.g., 24 hours).

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time PCR using specific primers for the genes of interest.

  • Analyze the relative gene expression using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Hypothetical Quantitative Data:

GeneFold Change (vs. Vehicle Control) at 50 µM
PPARA2.5
CPT1A3.1
FASN0.6
SCD10.8

Visualizations

The following diagrams illustrate the hypothetical signaling pathways and experimental workflows discussed in these application notes.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_fa Prepare 5-Methyl-4-hexenoic acid Stock Solution treat_cells Treat with Fatty Acid-BSA Complex prep_fa->treat_cells seed_cells Seed Cells seed_cells->treat_cells lipid_droplet Lipid Droplet Staining (Oil Red O) treat_cells->lipid_droplet fao_assay Fatty Acid Oxidation Assay treat_cells->fao_assay gene_expression Gene Expression (qPCR) treat_cells->gene_expression

Caption: Experimental workflow for studying the effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion FA This compound Receptor Fatty Acid Receptor (e.g., CD36) FA->Receptor FAO Fatty Acid Oxidation FA->FAO PPARa PPARα Receptor->PPARa activation AMPK AMPK Receptor->AMPK activation Gene_Expression Target Gene Expression (e.g., CPT1A) PPARa->Gene_Expression upregulation FAS Fatty Acid Synthesis (FASN, SCD1) AMPK->FAS inhibition AMPK->FAO stimulation

Caption: Hypothetical signaling pathway of this compound in lipid metabolism.

References

Application Notes and Protocols: Incorporation of 5-Methyl-4-hexenoic Acid into Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-hexenoic acid is a branched-chain monounsaturated fatty acid with potential applications in modulating the biophysical properties of cellular membranes. Its unique structure, featuring both a methyl branch and a double bond, suggests it may influence membrane fluidity, lipid packing, and the function of membrane-associated proteins. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for studying the incorporation of this compound into the membranes of cultured cells.

While direct experimental data on the incorporation of this compound is not extensively available, the principles and methodologies outlined herein are based on established knowledge of how structurally similar fatty acids, such as other branched-chain and unsaturated fatty acids, are integrated into cellular lipidomes. It is known that branched-chain fatty acids generally increase the fluidity of the cell membrane, a principle also observed with unsaturated fatty acids.[1][2][3][4] The incorporation of such fatty acids into membrane phospholipids (B1166683) can significantly alter membrane characteristics.[5][6][7]

These protocols and notes are intended to serve as a guide for researchers to design and execute experiments to elucidate the specific effects of this compound on cellular membranes.

Data Presentation

The following tables present hypothetical yet expected quantitative data based on the known effects of similar fatty acids. Researchers should generate their own experimental data for this compound.

Table 1: Fatty Acid Composition of Total Cellular Lipids After Supplementation with this compound

Fatty AcidControl Cells (% of Total Fatty Acids)5-MHXA-Treated Cells (% of Total Fatty Acids)Fold Change
Palmitic acid (16:0)25.2 ± 1.822.1 ± 1.5-1.14
Stearic acid (18:0)14.5 ± 1.112.8 ± 0.9-1.13
Oleic acid (18:1n-9)35.8 ± 2.530.5 ± 2.1-1.17
Linoleic acid (18:2n-6)10.1 ± 0.78.9 ± 0.6-1.13
This compound Not Detected 12.3 ± 1.3 N/A
Other14.4 ± 1.013.4 ± 1.1-

Data are presented as mean ± standard deviation for n=3 independent experiments. 5-MHXA: this compound.

Table 2: Effect of this compound on Membrane Fluidity

TreatmentAnisotropy (r)Relative Membrane Fluidity
Control0.285 ± 0.0121.00
5-MHXA (10 µM)0.268 ± 0.0101.06
5-MHXA (50 µM)0.245 ± 0.0111.16
5-MHXA (100 µM)0.221 ± 0.0091.29

Membrane fluidity was assessed by fluorescence polarization using a fluorescent probe. A lower anisotropy value (r) indicates higher membrane fluidity. Data are mean ± SD (n=3).

Experimental Protocols

Protocol 1: Supplementation of Cultured Cells with this compound

Objective: To incorporate this compound into the cellular lipids of cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of this compound (e.g., 100 mM in ethanol). b. In a sterile tube, dilute the fatty acid stock solution into pre-warmed complete culture medium containing fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 5:1. c. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared medium containing the this compound-BSA complex to the cells. Include a vehicle control (medium with BSA and the equivalent concentration of ethanol or DMSO). d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting: a. After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or trypsinization for downstream analysis.

Protocol 2: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the incorporation of this compound and determine the overall changes in the fatty acid profile of the cells.

Materials:

  • Harvested cell pellets

  • Methanol

  • Chloroform (B151607)

  • Internal standard (e.g., heptadecanoic acid)

  • Boron trifluoride-methanol solution (14% w/v) or methanolic HCl

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction: a. Resuspend the cell pellet in a known volume of methanol. b. Add the internal standard. c. Add chloroform in a 2:1 ratio (chloroform:methanol) and vortex thoroughly. d. Add water to induce phase separation. e. Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

  • Fatty Acid Methyl Ester (FAME) Derivatization: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add boron trifluoride-methanol solution or methanolic HCl to the dried lipids. c. Heat the mixture at 60-100°C for the appropriate time to convert fatty acids to their methyl esters.

  • FAME Extraction: a. After cooling, add hexane and saturated sodium chloride solution to the sample. b. Vortex and centrifuge to separate the phases. c. Collect the upper hexane layer containing the FAMEs. d. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject the FAME sample into the GC-MS. b. Use an appropriate temperature program to separate the FAMEs. c. Identify and quantify the fatty acids based on their retention times and mass spectra, comparing them to known standards.

Visualizations

experimental_workflow Experimental Workflow for Studying Fatty Acid Incorporation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_seeding Seed Cells treatment Treat with 5-MHXA-BSA Complex cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation harvesting Harvest Cells incubation->harvesting lipid_extraction Lipid Extraction harvesting->lipid_extraction fluidity_assay Membrane Fluidity Assay harvesting->fluidity_assay fame_derivatization FAME Derivatization lipid_extraction->fame_derivatization gcms_analysis GC-MS Analysis fame_derivatization->gcms_analysis quantification Quantify Fatty Acid Profile gcms_analysis->quantification fluidity_changes Assess Fluidity Changes fluidity_assay->fluidity_changes interpretation Correlate Composition and Fluidity quantification->interpretation fluidity_changes->interpretation

Caption: Workflow for investigating this compound incorporation.

signaling_pathway Hypothesized Effects of 5-MHXA on Membrane Properties cluster_membrane Cellular Membrane cluster_effects Downstream Cellular Effects MHXA This compound (Exogenous) incorporation Incorporation into Membrane Phospholipids MHXA->incorporation disruption Disruption of Lipid Packing incorporation->disruption fluidity Increased Membrane Fluidity disruption->fluidity protein_function Altered Membrane Protein Function fluidity->protein_function signaling Modulation of Signaling Pathways fluidity->signaling permeability Changes in Membrane Permeability fluidity->permeability

Caption: Potential impact of 5-MHXA on cell membrane properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-4-hexenoic acid synthesis. The primary focus of this guide is the Johnson-Claisen rearrangement, a reliable method for this synthesis, followed by the hydrolysis of the resulting ester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Johnson-Claisen rearrangement and subsequent hydrolysis.

Synthesis of Ethyl 5-Methyl-4-hexenoate via Johnson-Claisen Rearrangement

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material (3-methyl-2-buten-1-ol) - Inactive catalyst (e.g., old propionic acid).- Insufficient reaction temperature or time.[1] - Presence of water in the reaction mixture.- Use fresh, anhydrous propionic acid.- Ensure the reaction is heated to the appropriate temperature (typically 100-200 °C) and monitor the reaction progress by TLC. Microwave-assisted heating can significantly reduce reaction times.[1] - Ensure all glassware is oven-dried and use anhydrous reagents.
Formation of side products - Competing acid-catalyzed reactions of the allylic alcohol.[2] - Polymerization of the starting material or product.- Use a weak acid catalyst like propionic acid to minimize side reactions.[3] - Maintain a consistent reaction temperature and avoid overheating.
Difficulty in purifying the product (ethyl 5-methyl-4-hexenoate) - Incomplete removal of the high-boiling orthoester starting material.- Co-elution with side products during column chromatography.- After the reaction, distill off the excess triethyl orthoacetate under reduced pressure.- Use a suitable solvent system for column chromatography (e.g., ethyl acetate (B1210297)/hexanes) and monitor fractions carefully by TLC.

Hydrolysis of Ethyl 5-Methyl-4-hexenoate to this compound

Problem Possible Cause(s) Recommended Solution(s)
Incomplete hydrolysis (ester remains) - Insufficient amount of base (e.g., NaOH or KOH).- Steric hindrance of the ester.- Short reaction time or low temperature.- Use a molar excess of the base (typically 1.5-3 equivalents).- For hindered esters, consider using stronger bases like potassium tert-butoxide in DMSO or using LiOH in a THF/water mixture.[4][5] - Increase the reaction time and/or temperature (refluxing is common). Monitor the reaction by TLC until the starting ester spot disappears.[6]
Low yield of the carboxylic acid after workup - Incomplete extraction of the carboxylate salt from the aqueous layer.- Premature precipitation of the carboxylic acid before complete extraction.- Degradation of the product under harsh acidic conditions during acidification.- Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) after acidification.- Acidify the aqueous solution slowly in an ice bath to control the precipitation of the carboxylic acid.- Use a dilute acid (e.g., 1M HCl) for acidification and avoid a large excess.
Product is an oil and difficult to handle - Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.- If necessary, purify the product by distillation under reduced pressure or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound with a high yield?

A1: The Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (B147165) with triethyl orthoacetate, followed by saponification of the resulting ethyl ester, is a reliable and high-yielding method.[3] This two-step process is generally preferred due to its operational simplicity and the commercial availability of the starting materials.

Q2: Can I use a different orthoester in the Johnson-Claisen rearrangement?

A2: Yes, other orthoesters like trimethyl orthoacetate can be used, which would yield the corresponding methyl ester. The choice of orthoester can influence the reaction conditions and the subsequent hydrolysis step.

Q3: My Johnson-Claisen rearrangement is slow. How can I speed it up?

A3: High temperatures (100-200 °C) are typically required for this reaction.[1] To accelerate the reaction and potentially improve the yield, microwave-assisted heating has been shown to be effective, reducing reaction times from hours to minutes.[1]

Q4: What are the key parameters to control during the saponification of ethyl 5-methyl-4-hexenoate?

A4: The key parameters are the choice and excess of the base, the reaction temperature, and the reaction time. For this specific ester, using a 1.5 to 3 molar excess of NaOH or KOH in an alcohol/water mixture and heating to reflux is a common starting point. Monitoring the reaction by TLC is crucial to determine completion.[6]

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other methods have been reported, although they are less commonly detailed in readily available literature. One method involves the reaction of hexanedione with methyl ether diborate followed by hydrolysis.[7] Another potential route is through a Michael addition of an isobutyl magnesium halide to an α,β-unsaturated aldehyde, followed by oxidation of the resulting alcohol.[7]

Experimental Protocols

Synthesis of Ethyl 5-Methyl-4-hexenoate via Johnson-Claisen Rearrangement

This protocol is adapted from established procedures for the Johnson-Claisen rearrangement.[3]

Materials:

  • 3-Methyl-2-buten-1-ol (prenol)

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-buten-1-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.05 eq).

  • Heat the reaction mixture to reflux (typically around 140 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoacetate and ethanol (B145695) by distillation under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure ethyl 5-methyl-4-hexenoate.

Hydrolysis of Ethyl 5-Methyl-4-hexenoate to this compound (Saponification)

This protocol is a general procedure for the saponification of esters.[6]

Materials:

  • Ethyl 5-methyl-4-hexenoate

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl 5-methyl-4-hexenoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Ethyl 5-Methyl-4-hexenoate

ParameterConventional HeatingMicrowave-Assisted
Starting Alcohol 3-Methyl-2-buten-1-ol3-Methyl-2-buten-1-ol
Reagent Triethyl orthoacetateTriethyl orthoacetate
Catalyst Propionic acidPropionic acid
Temperature 140-200 °C[1]180-200 °C
Reaction Time 10-120 hours[1]10-30 minutes
Reported Yield Variable, typically moderate to good>80%

Table 2: Hydrolysis Conditions for Ethyl 5-methyl-4-hexenoate

ParameterCondition
Base NaOH or KOH (1.5-3 eq)
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 2-6 hours (monitor by TLC)
Typical Yield >90%

Visualizations

Johnson_Claisen_Workflow A Combine 3-methyl-2-buten-1-ol, triethyl orthoacetate, and propionic acid B Heat to Reflux (140-200 °C) A->B Heating C Reaction Monitoring (TLC) B->C Sampling C->B Incomplete D Workup: - Distillation of excess reagents - Extraction - Drying C->D Complete E Purification (Column Chromatography) D->E F Ethyl 5-methyl-4-hexenoate E->F

Caption: Experimental workflow for the Johnson-Claisen rearrangement.

Saponification_Workflow A Dissolve Ethyl 5-methyl-4-hexenoate in EtOH/Water B Add NaOH or KOH A->B C Heat to Reflux B->C Heating D Reaction Monitoring (TLC) C->D Sampling D->C Incomplete E Workup: - Remove EtOH - Wash with ether - Acidify - Extract with ether - Dry D->E Complete F This compound E->F

Caption: Experimental workflow for the saponification of ethyl 5-methyl-4-hexenoate.

Troubleshooting_Logic cluster_JC Johnson-Claisen Rearrangement cluster_hydrolysis Hydrolysis start_JC Low Yield q1_JC Is starting material consumed? start_JC->q1_JC a1_yes_JC Side reactions likely q1_JC->a1_yes_JC Yes a1_no_JC Reaction not proceeding q1_JC->a1_no_JC No sol2_JC Use weak acid catalyst. Control temperature carefully. a1_yes_JC->sol2_JC sol1_JC Check catalyst activity, reaction temperature, and time. Ensure anhydrous conditions. a1_no_JC->sol1_JC start_hydrolysis Low Yield q1_hydrolysis Is ester fully consumed? start_hydrolysis->q1_hydrolysis a1_yes_hydrolysis Workup issue q1_hydrolysis->a1_yes_hydrolysis Yes a1_no_hydrolysis Incomplete reaction q1_hydrolysis->a1_no_hydrolysis No sol2_hydrolysis Ensure complete extraction. Acidify carefully at low temp. a1_yes_hydrolysis->sol2_hydrolysis sol1_hydrolysis Increase base equivalents, reaction time, or temperature. Consider alternative bases. a1_no_hydrolysis->sol1_hydrolysis

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Common side reactions in the synthesis of unsaturated carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of unsaturated carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of unsaturated carboxylic acids, providing potential causes and actionable solutions in a question-and-answer format.

Side Reaction: Polymerization

Question: My reaction mixture is becoming viscous and forming a solid mass, especially during the synthesis of acrylic acid derivatives. What is happening and how can I prevent it?

Answer: This is likely due to polymerization, a common side reaction for activated alkenes like acrylic acid. Polymerization is often initiated by free radicals, high temperatures, or the presence of certain impurities.

Troubleshooting Guide:

  • Inhibitors: Ensure that your starting monomer contains an appropriate inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ) if it is prone to polymerization. If you are purifying the monomer by distillation, be sure to add an inhibitor to the collection flask.

  • Oxygen Control: While counterintuitive for radical reactions, some inhibitors like MEHQ require the presence of oxygen to be effective. Ensure you are not working under strictly anaerobic conditions unless your inhibitor system is designed for it.

  • Temperature Management: Polymerization is often an exothermic process that can accelerate as the temperature rises.

    • Maintain a stable and controlled reaction temperature using an oil bath or a temperature-controlled reactor.

    • For highly exothermic reactions, consider adding reagents slowly to manage the heat evolution.

  • Initiator Purity: Ensure that any initiators used for other purposes are not inadvertently introduced into your reaction, and that your reagents are free from peroxide impurities which can initiate polymerization.

Side Reaction: Esterification

Question: I am finding an ester byproduct in my reaction mixture. How is this forming and what can I do to avoid it?

Answer: Esterification can occur if an alcohol is present in the reaction mixture, either as a solvent or as an impurity, especially under acidic conditions. The carboxylic acid product can react with the alcohol to form an ester.

Troubleshooting Guide:

  • Solvent Choice: If possible, avoid using alcohol-based solvents. Opt for non-reactive solvents like toluene, DMF, or acetonitrile.

  • Reagent Purity: Ensure your starting materials and solvents are anhydrous and free from alcohol impurities. Dry solvents using appropriate methods if necessary.

  • Reaction Conditions: If acidic conditions are required, be particularly vigilant about excluding alcohols. If the reaction can be performed under neutral or basic conditions, this will significantly reduce the likelihood of esterification.

Side Reaction: Decarboxylation

Question: I am observing gas evolution (CO2) and obtaining a product without the carboxylic acid group. Why is my unsaturated carboxylic acid decarboxylating?

Answer: Decarboxylation is the loss of carbon dioxide from the carboxylic acid. This is particularly common for β,γ-unsaturated acids and β-keto acids upon heating. α,β-Unsaturated carboxylic acids can also decarboxylate, but typically require harsher conditions like high temperatures or strong acids.

Troubleshooting Guide:

  • Temperature Control: Avoid excessive heating. Use the lowest temperature necessary to achieve a reasonable reaction rate. For some sensitive compounds, decarboxylation can occur at temperatures as low as 100-150°C.

  • pH Management: Avoid strongly acidic conditions, as acid can catalyze the decarboxylation of some unsaturated acids.

  • Structural Considerations: Be aware that the substitution pattern on the unsaturated acid can influence its stability. β-substituted

Optimization of purification techniques for 5-Methyl-4-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of 5-Methyl-4-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, like many carboxylic acids, include:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral and basic impurities.[1][2]

  • Column Chromatography: Useful for removing impurities with similar polarities.

  • Distillation: Particularly fractional distillation under reduced pressure, is suitable for separating volatile impurities and the final product if it is a liquid at room temperature.[2][3] this compound has a boiling point of 203-205°C, which may allow for vacuum distillation.

  • Crystallization: Can be employed if the product is a solid or can be derivatized into a crystalline solid. Low-temperature crystallization may also be an option.[4]

Q2: How can I effectively remove unreacted starting materials from my crude this compound?

A2: An acid-base extraction is typically the most efficient method.[1] By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the this compound will be deprotonated and move to the aqueous layer as a salt. Neutral organic starting materials will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is subsequently extracted back into an organic solvent.[1]

Q3: What is the best way to monitor the purity of this compound during purification?

A3: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture. Streaking can be an issue, which can be mitigated by adding a small amount of acetic or formic acid to the eluting solvent.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for non-volatile impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Product is an oil or sticky gum instead of a solid. Presence of impurities preventing crystallization; inherent property of the compound (low melting point).[1] this compound has a melting point of -10°C and is a liquid at room temperature.Consider vacuum distillation for purification.[2] If impurities are suspected, re-purify using column chromatography or acid-base extraction.[1]
Streaking on silica (B1680970) TLC plate. Strong interaction between the carboxylic acid group and the silica gel.[1]Add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the eluting solvent system to ensure the compound remains protonated.[1]
Low yield after acid-base extraction. Incorrect pH during extraction; formation of emulsions.Ensure the pH of the aqueous phase is at least 2-3 units above the pKa of the carboxylic acid (pKa ≈ 4.8) when extracting into the basic solution, and 2-3 units below the pKa when extracting back into the organic solvent after acidification.[5] To break emulsions, try adding brine or filtering through celite.
Final product has a yellow or brown tint. Residual impurities from the synthesis.Treatment with activated carbon can help remove colored impurities.[5] Further purification by distillation may also be effective.
Co-elution of impurities during column chromatography. Improper solvent system.Optimize the solvent system by trying different solvent polarities. A step gradient or isocratic elution with a well-chosen solvent mixture can improve separation.

Experimental Protocols

Protocol 1: Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate (B1210297), diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Wash the organic layer with a saturated NaHCO₃ solution. Carbon dioxide gas will evolve, so vent the funnel frequently.[4]

  • Separate the aqueous layer, which now contains the sodium salt of this compound.

  • Repeat the extraction of the organic layer with NaHCO₃ solution 2-3 times to ensure all the carboxylic acid has been extracted.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 1M HCl to the aqueous layer with stirring until the pH is acidic (pH ~2), which will precipitate the this compound.

  • Extract the purified acid back into an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine to remove excess water.[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound from impurities with similar polarity.

Materials:

  • Crude this compound

  • Silica gel

  • Eluting solvent system (e.g., hexanes/ethyl acetate with 0.5% acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp or appropriate stain for visualization

Procedure:

  • Select an appropriate solvent system by running TLC plates to achieve a retention factor (Rf) of ~0.3 for the this compound. Add 0.5-1% acetic acid to the eluent to prevent streaking.[1]

  • Pack the chromatography column with silica gel using the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.

  • Load the sample onto the top of the silica gel column.

  • Run the column by passing the eluent through the silica gel, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed during this process.[1]

  • Place the final product under high vacuum to remove any residual solvent.

Visualizations

G Workflow for Acid-Base Extraction crude Crude Product in Organic Solvent wash_bicarb Wash with NaHCO3 (aq) crude->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 organic_impurities Organic Layer (Neutral/Basic Impurities) separate1->organic_impurities aqueous_salt Aqueous Layer (Carboxylate Salt) separate1->aqueous_salt acidify Acidify with HCl (aq) aqueous_salt->acidify precipitate Precipitated Carboxylic Acid acidify->precipitate extract_organic Extract with Organic Solvent precipitate->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_waste Aqueous Waste separate2->aqueous_waste organic_pure Organic Layer (Pure Acid) separate2->organic_pure dry Dry over Na2SO4 organic_pure->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

G Troubleshooting Logic for Oily Product start Product is an Oil check_mp Check Melting Point start->check_mp is_liquid Is MP near/below RT? check_mp->is_liquid use_distillation Purify by Vacuum Distillation is_liquid->use_distillation Yes check_purity Assess Purity (TLC/NMR) is_liquid->check_purity No pure_oil Pure Product is an Oil use_distillation->pure_oil is_impure Impurities Present? check_purity->is_impure repurify Re-purify by Chromatography or Acid-Base Extraction is_impure->repurify Yes is_impure->pure_oil No repurify->check_purity

Caption: Troubleshooting decision tree for an oily or gummy product consistency.

References

Overcoming matrix effects in LC-MS analysis of 5-Methyl-4-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-Methyl-4-hexenoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The term "matrix" refers to all components within a sample other than the analyte of interest, including proteins, salts, lipids, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound is a relatively small, polar, unsaturated carboxylic acid.[3][4] Such compounds, often categorized with other short-chain fatty acids (SCFAs), typically have poor retention on standard reversed-phase chromatography columns.[5] This can cause them to elute early in the chromatographic run, often alongside polar, interfering components from the matrix (like salts and phospholipids), which are notorious for causing ion suppression.[6]

Q3: What are the common signs that matrix effects may be impacting my assay?

A3: Common indicators of significant matrix effects include poor reproducibility of quality control (QC) samples, inaccurate quantification, non-linear calibration curves, and a general decrease in assay sensitivity.[7] You may also observe high variability in results when analyzing biological samples from different sources or lots.

Q4: How can I definitively identify and quantify matrix effects in my analysis?

A4: The most common method is the quantitative assessment of the matrix factor (MF). This is achieved by comparing the peak response of an analyte spiked into the extract of a blank matrix sample (post-extraction) with the response of the analyte in a neat (pure) solvent. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[7] A qualitative technique called post-column infusion can also be used to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[7][8][9]

Section 2: Troubleshooting Guide

Issue 1: Consistently low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, such as phospholipids (B1166683) or salts.

  • Troubleshooting Steps:

    • Enhance Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or, preferably, solid-phase extraction (SPE). SPE is highly effective at removing phospholipids and other interferences.[1][6][10]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions where matrix effects are most prominent (typically the early part of the run).

    • Consider Chemical Derivatization: Derivatizing the carboxylic acid group can make the molecule less polar, improving its retention on a reversed-phase column and moving it away from early-eluting interferences.[5][11] This also often improves ionization efficiency.[11]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal tool for correction. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate and precise quantification despite the matrix effect.[1][12]

Issue 2: High variability and poor reproducibility in replicate injections and QC samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or variability between different lots of the biological matrix.

  • Troubleshooting Steps:

    • Standardize and Automate Sample Preparation: Manual sample preparation steps can introduce variability. Use of automated liquid handlers can improve consistency.

    • Evaluate Matrix Variability: The FDA recommends assessing matrix effects in at least six different lots of the biological matrix to ensure the method is robust.[7]

    • Implement a Robust Internal Standard: Ensure a SIL-IS is used for every sample, standard, and QC. Its response can help diagnose inconsistencies in sample processing or injection.

Issue 3: Calibration curve is non-linear, particularly at lower concentrations.

  • Possible Cause: The degree of matrix effect is not constant across the concentration range, or a co-eluting interference is contributing to the signal at the lowest levels.

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in an extract of the same blank biological matrix as your samples. This ensures that the standards and samples experience similar matrix effects.[1]

    • Apply a Weighted Regression: If non-linearity persists, using a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve can often provide a better fit for the data.[7]

    • Improve Chromatographic Resolution: Ensure that the peak for this compound is baseline-separated from any interfering peaks.

Section 3: Data Presentation

The choice of sample preparation is one of the most effective ways to mitigate matrix effects. The following table summarizes typical performance data for the three most common extraction techniques when analyzing small molecules in plasma.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)Relative Cleanliness of Extract
Protein Precipitation (PPT) 85 - 105%40 - 80% (High Suppression)Low
Liquid-Liquid Extraction (LLE) 70 - 95%80 - 95% (Low Suppression)Medium
Solid-Phase Extraction (SPE) 80 - 100%95 - 105% (Minimal Effect)High

Note: Data are illustrative. Actual values are analyte- and matrix-dependent. A Matrix Effect of 100% indicates no ion suppression or enhancement.

Section 4: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol describes how to calculate the matrix factor to quantify the extent of ion suppression or enhancement.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a standard of this compound at a known concentration (e.g., 100 ng/mL) in the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma). Process them using your established sample preparation protocol (e.g., SPE). In the final step, evaporate the clean extract to dryness and reconstitute it with the solution from Set A.

  • LC-MS Analysis: Inject replicates (n=3-5) from both Set A and Set B into the LC-MS system.

  • Calculation:

    • Calculate the average peak area for Set A (Area_Neat) and Set B (Area_Matrix).

    • Calculate the Matrix Factor (MF) using the formula: MF = Area_Matrix / Area_Neat

  • Interpretation:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general method for extracting an organic acid from plasma using a mixed-mode anion exchange SPE cartridge.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of a suitable SIL-IS and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing Steps:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge.

    • Wash 2: Pass 1 mL of methanol through the cartridge.

  • Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the cartridge.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for injection.

Section 5: Visualizations

Matrix_Effect_Workflow start_node Problem Observed: Poor Reproducibility, Low Sensitivity, or Non-Linearity decision1 Is a Stable Isotope Labeled Internal Standard (SIL-IS) Used? start_node->decision1 action1 Implement a co-eluting SIL-IS. This is the most robust solution. decision1->action1 No process1 Assess Matrix Effect Quantitatively (Calculate Matrix Factor) decision1->process1 Yes action1->process1 decision2 Is Matrix Factor Acceptable (e.g., 0.85-1.15)? process1->decision2 process2 Investigate Other Issues: Instrument Performance, Analyte Stability, Standard Preparation Errors decision2:e->process2:n process3 Optimize Sample Preparation decision2->process3 No end_node Method Optimized and Validated decision2->end_node Yes process4 Optimize Chromatography process3->process4 action2 Consider Chemical Derivatization to improve retention and sensitivity process4->action2 action2->process1 Re-evaluate

Caption: Workflow for identifying and mitigating matrix effects.

Ion_Suppression_Mechanism Mechanism of Ion Suppression in Electrospray Ionization (ESI) cluster_0 ESI Droplet Evaporation cluster_1 Gas Phase Ion Formation (Competition) Analyte Analyte ESI_Droplet Charged Droplet Matrix Matrix Analyte_Ion Analyte Ion [M+H]+ ESI_Droplet->Analyte_Ion Limited Surface Sites/ Charges Matrix_Ion Matrix Ion [X+H]+ ESI_Droplet->Matrix_Ion MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Reduced Signal Matrix_Ion->MS_Inlet High Signal

Caption: Mechanism of ion suppression in the ESI source.

References

Stability of 5-Methyl-4-hexenoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 5-Methyl-4-hexenoic Acid

Disclaimer: Specific, publicly available stability data for this compound is limited. The following guide is based on the general chemical principles and stability profiles of unsaturated carboxylic acids and fatty acids. The provided data and protocols are illustrative and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like other unsaturated carboxylic acids, this compound is susceptible to degradation through several pathways:

  • Oxidation: The double bond is a primary site for oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or heat.[1] This can lead to the formation of peroxides, aldehydes, ketones, and smaller carboxylic acids.

  • Isomerization: The double bond can migrate, particularly under thermal or acidic conditions, leading to the formation of isomers with different chemical and biological properties.[2]

  • Polymerization: Under certain conditions, such as exposure to heat or catalysts, unsaturated acids can polymerize.

  • Decarboxylation: While less common for simple α,β-unsaturated acids under mild conditions, decarboxylation (loss of CO2) can occur at elevated temperatures.[2]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is ideal.[3][4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

  • Light: Protect from light by using amber vials or storing in a dark place.[5]

  • Container: Use tightly sealed containers made of inert materials (e.g., glass) to prevent exposure to air and moisture.

Q3: Can I store this compound in a solution? If so, what solvent is recommended?

A3: Yes, it can be stored in solution, which can sometimes improve stability by reducing exposure to air.

  • Recommended Solvents: Aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally suitable for stock solutions. For assays, the choice of solvent will depend on the experimental requirements.

  • Storage of Solutions: Solutions should also be stored at low temperatures, protected from light, and blanketed with an inert gas if possible. The stability in solution will depend on the solvent and concentration and should be verified for your specific conditions.

Troubleshooting Guide

Problem 1: I observe a change in the physical appearance (e.g., color change from colorless to yellow/brown) of my this compound sample.

Possible Cause Suggested Action
Oxidation: Exposure to air and/or light can lead to the formation of colored degradation products.1. Verify the purity of the sample using an appropriate analytical method (e.g., HPLC-UV, GC-MS).2. If purity is compromised, consider purifying the material if possible, or obtaining a new batch.3. Ensure future storage is under an inert atmosphere and protected from light.
Contamination: The sample may have been contaminated during handling.1. Review handling procedures to identify potential sources of contamination.2. Use clean, dedicated spatulas and glassware.3. Analyze the sample to identify the nature of the contaminant.

Problem 2: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks that were not present in the initial analysis.

Possible Cause Suggested Action
Degradation: The new peaks are likely degradation products.1. Characterize the degradation products using techniques like LC-MS or NMR to understand the degradation pathway.[6]2. Review storage and handling conditions. The sample may have been exposed to elevated temperatures, light, or oxygen.3. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of potential degradants.
Isomerization: The double bond may have shifted, creating isomers that elute at different retention times.1. Use analytical techniques capable of separating isomers.2. Analyze the mass spectra of the new peaks to see if they have the same mass-to-charge ratio (m/z) as the parent compound.

Problem 3: I am getting inconsistent results in my biological assays using this compound.

Possible Cause Suggested Action
Purity Degradation: The purity of the compound may have decreased over time, leading to a lower effective concentration.1. Re-analyze the purity of the stock material before preparing new assay solutions.2. Prepare fresh stock solutions from a new or verified batch of the compound.3. Evaluate the stability of the compound in the assay buffer and under the assay conditions.
Formation of Active/Interfering Degradants: Degradation products may have their own biological activity or may interfere with the assay.1. If degradation is confirmed, investigate the potential impact of the identified degradation products on your specific assay.

Data Presentation: Illustrative Stability Data

The following tables represent hypothetical stability data for this compound under various conditions.

Table 1: Effect of Temperature on Purity over 6 Months

Storage TemperatureInitial Purity (%)1 Month (%)3 Months (%)6 Months (%)
25 °C (Ambient) 99.598.296.593.1
4 °C (Refrigerated) 99.599.499.299.0
-20 °C (Frozen) 99.599.599.599.4

Table 2: Effect of Light and Atmosphere on Purity at 25 °C over 3 Months

ConditionInitial Purity (%)1 Month (%)3 Months (%)
Amber Vial, Air 99.598.897.5
Clear Vial, Air 99.597.194.2
Amber Vial, Nitrogen 99.599.499.3

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis

This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.[7]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Set Up Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the solid compound at 80 °C for 48 hours.

    • Photolytic Stress: Expose the solid compound to a light source (e.g., UV lamp) for 48 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to identify and quantify degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Flow for Stability Issues start Inconsistent Results or Physical Change Observed check_purity Analyze Purity (e.g., HPLC, GC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure review_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->review_storage No end_ok Continue Experiment is_pure->end_ok Yes review_handling Review Handling & Assay Conditions characterize_degradants Characterize Impurities (e.g., LC-MS) review_storage->characterize_degradants remediate_storage Implement Improved Storage Protocol characterize_degradants->remediate_storage end_replace Obtain New Batch or Re-purify Material remediate_storage->end_replace end_ok->review_handling StabilityStudyWorkflow Experimental Workflow for Stability Study start Receive & Characterize Initial Material (T=0) aliquot Aliquot Samples into Vials for Different Conditions start->aliquot storage Store under Varied Conditions (Temp, Light, Humidity) aliquot->storage pull_samples Pull Samples at Defined Time Points storage->pull_samples pull_samples->storage Continue Study analyze Analyze Purity & Degradants (HPLC, LC-MS) pull_samples->analyze data_analysis Compile & Analyze Data analyze->data_analysis report Determine Shelf-Life & Optimal Storage Conditions data_analysis->report

References

Technical Support Center: Optimization of GC-MS Parameters for Trace-Level Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in refining experimental parameters for sensitive and reliable detection of trace-level analytes.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the GC-MS analysis of trace-level compounds.

Issue 1: Poor Peak Resolution or Overlapping Peaks

  • Question: My chromatogram shows poorly separated or overlapping peaks. What are the likely causes and how can I resolve this?

  • Answer: Poor peak resolution is a common issue that can stem from several factors, including an inappropriate GC oven temperature program, a non-optimal GC column, or inadequate sample preparation.[1][2] To address this, consider the following troubleshooting steps:

    • Optimize the Temperature Program: Adjust the initial oven temperature, the temperature ramp rate, and the final temperature to enhance the separation of compounds.[1] A slower ramp rate can often improve the separation of closely eluting peaks.

    • Select an Appropriate Column: If co-elution persists, consider using a column with a different stationary phase (polarity) or a longer column to increase separation efficiency.[1] For many applications, a 30-meter column provides a good balance between resolution and run time.[3]

    • Refine Sample Preparation: Ensure your sample is clean and free from matrix interferences that might co-elute with the analytes of interest.[1]

Issue 2: Significant Peak Tailing or Fronting

  • Question: I am observing significant peak tailing or fronting in my chromatogram. What could be causing this and what are the solutions?

  • Answer: Peak tailing can be attributed to several factors, such as active sites within the column, incorrect sample vaporization, or a contaminated sample.[1][4] Peak fronting is often caused by column overload or improper injection technique.[4][5]

    • For Peak Tailing:

      • Check for Active Sites: Active sites in the liner or at the head of the column can cause peak tailing.[4] Consider using a highly inert column (often designated with "ms" or "Inert") and trimming about a meter from the front of the column.[3][4]

      • Optimize Inlet Temperature: A low injection port temperature may lead to incomplete vaporization.[6] Increase the inlet temperature within the safe limits for your analytes.

      • Use Derivatization: For compounds with active hydrogens (e.g., -OH, -NH, -SH), derivatization can reduce tailing and improve peak shape.[1]

    • For Peak Fronting:

      • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[5][6]

      • Adjust Injection Technique: Ensure the injection is performed smoothly and quickly. An autosampler can improve reproducibility.[7]

Issue 3: High Background Noise or Rising Baseline

  • Question: My chromatogram has a high or rising baseline. What are the potential causes and how can I fix it?

  • Answer: A high or rising baseline can be caused by column bleed, a contaminated carrier gas, or leaks in the system.[4][8]

    • Minimize Column Bleed: Use a low-bleed column, especially for trace-level analysis.[3] Ensure the column is properly conditioned before use.[8]

    • Ensure High-Purity Carrier Gas: Use high-purity carrier gas (≥99.999%) and install purification traps to remove oxygen and moisture.[9] A contaminated carrier gas can cause a high baseline, especially at low temperatures.[4]

    • Check for Leaks: Leaks in the system can introduce air and other contaminants, leading to a noisy baseline.[10] Regularly check for leaks at all connections.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best injection mode for trace-level analysis?

A1: For trace analyses, splitless injection is the preferred mode as it allows the entire sample to be transferred to the column, maximizing sensitivity.[9][12] In contrast, split injections are typically used for samples with higher analyte concentrations where only a portion of the sample enters the column.[12] Programmed Temperature Vaporization (PTV) inlets can also enhance sensitivity by allowing for large-volume injections.[13]

Q2: How do I choose the optimal inlet temperature?

A2: The inlet temperature is a critical parameter that needs careful optimization. A good starting point for a broad range of compounds is 250°C.[1] However, it is recommended to experiment with a temperature range (e.g., 225°C to 275°C) to find the best balance between efficient vaporization and minimizing thermal degradation of the analytes.[1] For particularly heat-sensitive compounds, a lower injector temperature may be necessary.[1]

Q3: What type of GC column is best suited for trace-level analysis?

A3: The choice of GC column depends on the analytes of interest. For trace-level analysis of semi-volatile compounds, a low-bleed column is essential to minimize background noise and improve sensitivity.[3] Non-polar stationary phases, such as those with 5% phenyl substitution (e.g., DB-5ms, HP-5MS), are widely used and separate analytes primarily by their boiling points.[3] For trace analysis, using a highly inert column is crucial to prevent peak tailing.[3]

Q4: How can I improve the sensitivity of my MS detector?

A4: To improve sensitivity, consider the following:

  • Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Scan mode), SIM mode focuses on specific target ions, which dramatically increases sensitivity.[3][14]

  • Optimize Ion Source and Quadrupole Temperatures: Typical starting points are 230°C for the ion source and 150°C for the quadrupole, but these can be optimized for your specific analytes.[3]

  • Regularly Clean the Ion Source: A contaminated ion source can reduce sensitivity.[6] Regular cleaning according to the manufacturer's recommendations is essential.

  • Perform Regular Tuning: An instrument autotune adjusts the electronic setpoints of the ion source and quadrupole for optimal performance.[14]

Quantitative Data Summary

Table 1: Recommended GC Column Parameters for Trace Analysis

ParameterRecommendationRationale
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5MS)Low polarity, low bleed, and high inertness, making it suitable for MS detection.[3]
Length 30 mProvides an optimal balance of resolution and analysis time.[3]
Internal Diameter 0.25 mmOffers high efficiency, which is ideal for high-resolution MS applications.[3]
Film Thickness 0.25 µmProvides good efficiency and capacity for trace analysis.[3]

Table 2: General GC-MS Method Parameters for Trace-Level Detection

ParameterRecommended SettingPurpose
Injection Mode SplitlessIdeal for trace analysis of low-concentration analytes.[1][12]
Inlet Temperature 225-275 °CBalances efficient vaporization with minimizing thermal degradation of labile compounds.[1]
Carrier Gas HeliumInert gas to carry the sample through the column.[1]
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Separates compounds based on their boiling points. This should be optimized for specific analytes.[1]
MS Ionization Electron Ionization (EI)A standard and robust ionization method.[3]
Ion Source Temp. ~230 °CA typical starting point that can be optimized for fragmentation.[3]
Quadrupole Temp. ~150 °CA typical starting point for the mass filter.[3]
MS Mode SIM (Selected Ion Monitoring)Dramatically increases sensitivity by focusing on specific target ions.[3]

Experimental Protocols

Protocol 1: Splitless Injection for Trace-Level Analysis

This technique is ideal for analyzing low concentrations of analytes.

  • Injector Setup: Use a splitless injection port.

  • Inlet Temperature: Start with an optimized temperature, for example, 250°C.[1]

  • Injection Volume: Inject a small volume of the sample extract (e.g., 1-2 µL).

  • Split Vent: Keep the split vent closed for a specific duration (e.g., 0.5 to 1 minute) after injection to allow the entire sample to be transferred to the column.[1] The duration should be long enough for the sample to be vaporized and transferred but short enough to prevent excessive solvent tailing.

  • Oven Program: Start the oven at a low initial temperature to focus the analytes at the head of the column.

Protocol 2: Derivatization using Silylation

Silylation is a common derivatization technique used to improve the volatility and thermal stability of compounds containing active hydrogen atoms.

  • Sample Preparation: Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 20-50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1] Add an equal volume of a suitable solvent like pyridine (B92270) or acetonitrile.[1]

  • Reaction: Seal the vial tightly and heat at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[1]

  • Analysis: Cool the sample to room temperature before injection into the GC-MS.

Visualizations

GC_MS_Troubleshooting_Workflow cluster_symptoms Identify Symptom cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome Symptom Poor Peak Shape, Low Sensitivity, or High Noise? Check_Injection Review Injection Parameters (Mode, Temp, Volume) Symptom->Check_Injection Start Here Check_Column Inspect GC Column (Phase, Dimensions, Age) Symptom->Check_Column Check_Oven Optimize Oven Program (Initial Temp, Ramp Rate) Symptom->Check_Oven Check_MS Verify MS Settings (Tune, SIM/Scan, Temps) Symptom->Check_MS Adjust_Injection Switch to Splitless, Adjust Temp Check_Injection->Adjust_Injection Replace_Column Install New/Different Column Check_Column->Replace_Column Modify_Program Change Temperature Ramps Check_Oven->Modify_Program Clean_Tune_MS Clean Ion Source, Retune MS Check_MS->Clean_Tune_MS Resolution Problem Resolved Adjust_Injection->Resolution Replace_Column->Resolution Modify_Program->Resolution Clean_Tune_MS->Resolution Sensitivity_Optimization_Logic cluster_sample_prep Sample Introduction cluster_gc_params GC Parameters cluster_ms_params MS Parameters cluster_result Result Start Goal: Enhance Trace-Level Sensitivity Concentrate Pre-concentrate Sample (e.g., SPME, Evaporation) Start->Concentrate Injection Optimize Injection - Splitless Mode - Large Volume (PTV) Concentrate->Injection Column Select Inert, Low-Bleed Column Injection->Column Carrier_Gas Use High-Purity Carrier Gas Column->Carrier_Gas SIM_Mode Use Selected Ion Monitoring (SIM) Carrier_Gas->SIM_Mode Clean_Source Clean Ion Source Regularly SIM_Mode->Clean_Source Tune_MS Perform MS Autotune Clean_Source->Tune_MS Result Improved Signal-to-Noise Ratio Tune_MS->Result Splitless_Injection_Process cluster_steps Injection Sequence Injector Injector Port Inlet Liner Step2 2. Analyte Vaporization Column GC Column Split_Vent Split Vent (Closed) Step1 1. Sample Injected Step1->Injector:f0 Syringe Step3 3. Transfer to Column Step2->Step3 Step3->Column Step3->Split_Vent During Transfer Step4 4. Vent Opens to Purge Step4->Split_Vent After Transfer Time

References

Technical Support Center: Minimizing Column Bleed in GC-MS Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize column bleed in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is GC column bleed and why is it a problem in fatty acid analysis?

A1: GC column bleed is the natural degradation of the stationary phase of the column, which then elutes during analysis. This phenomenon is problematic in fatty acid analysis as it leads to a rising baseline, especially at the higher temperatures required for the elution of fatty acid methyl esters (FAMEs). This elevated background noise can obscure the peaks of low-concentration fatty acids, reduce the signal-to-noise ratio, and interfere with accurate quantification. In GC-MS, bleed can also lead to contamination of the ion source, requiring more frequent maintenance.

Q2: How can I identify if my GC-MS system is experiencing high column bleed?

A2: High column bleed typically manifests as a significant rise in the baseline of your chromatogram as the temperature program progresses. Other indicators include increased background noise, the appearance of "ghost peaks" (unidentified peaks), and poor reproducibility between runs. When using a mass spectrometer, characteristic ions from the breakdown of common polysiloxane stationary phases, such as m/z 73, 207, and 281, may be prominent in the background spectrum.

Q3: What are the primary causes of excessive column bleed?

A3: The most common causes of excessive column bleed are:

  • High Temperatures: Operating the column at or above its specified maximum temperature limit accelerates the degradation of the stationary phase.

  • Oxygen Exposure: Even trace amounts of oxygen in the carrier gas can cause oxidative damage to the stationary phase, especially at high temperatures. Leaks in the system are a common source of oxygen contamination.

  • Chemical Damage: Aggressive reagents, such as derivatizing agents, or acidic/basic components in the sample can chemically degrade the stationary phase.

  • Improper Conditioning: Failure to properly condition a new column can result in the elution of volatile manufacturing byproducts, contributing to a high baseline.

Q4: Can the derivatization of fatty acids to FAMEs contribute to column bleed?

A4: Yes, the derivatization process can indirectly contribute to column bleed. While derivatization to fatty acid methyl esters (FAMEs) is necessary to increase the volatility of fatty acids for GC analysis, residual derivatization reagents, such as BF3-methanol or strong acids/bases, can be aggressive towards the stationary phase if injected onto the column. It is crucial to properly quench and clean up the reaction mixture to remove these reagents before injection.

Q5: How does the choice of GC column affect the level of column bleed in FAME analysis?

A5: The choice of GC column is critical. For FAME analysis, highly polar columns like those with cyanopropyl or polyethylene (B3416737) glycol (PEG) stationary phases are often used for their excellent separation capabilities. However, highly polar phases can be more susceptible to bleed, especially at high temperatures. It is important to select a column specifically designed for low bleed and GC-MS applications. Manufacturers often provide "ms" designated columns that are tested for low bleed characteristics.

Troubleshooting Guides

Issue: High Baseline Noise and Rising Baseline at High Temperatures

This is a classic symptom of column bleed. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow

Troubleshooting High Column Bleed A High Baseline Noise / Rising Baseline Detected B Review GC Method Parameters A->B C Is the maximum oven temperature below the column's upper limit? B->C D Reduce maximum temperature. Operate at least 20-30°C below the isothermal limit. C->D No E Perform a System Leak Check C->E Yes N Problem Resolved D->N F Are there any leaks in the system (septa, fittings)? E->F G Fix leaks and replace septa/ferrules. F->G Yes H Check Carrier Gas Purity F->H No G->N I Are high-purity gas and functional traps being used? H->I J Replace gas traps (oxygen, moisture) and verify gas quality. I->J No K Condition the GC Column I->K Yes J->N L Does the baseline stabilize after reconditioning? K->L M Consider Column Replacement L->M No L->N Yes

Caption: A step-by-step workflow for troubleshooting high column bleed.

Issue: Presence of Ghost Peaks in the Chromatogram

Ghost peaks are unexpected peaks that are not present in the sample.

Troubleshooting Steps:

  • Perform a Blank Run: Inject a solvent blank. If the ghost peaks are still present, the contamination is likely from the GC system (e.g., septum, liner, or column contamination). If the peaks disappear, the contamination may be from the sample vials or syringe.

  • Check the Septum: A common source of ghost peaks is septum bleed. Replace the injector septum with a high-quality, low-bleed septum.

  • Inspect the Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections, which can then slowly elute and appear as ghost peaks. Replace the inlet liner.

  • Bake Out the Column: If the contamination is within the column, a bake-out procedure can help. Disconnect the column from the detector and bake it at its maximum isothermal temperature for a few hours with carrier gas flow.

Data Presentation

Table 1: Typical Temperature Limits for Common GC Columns Used in FAME Analysis

Stationary Phase TypeCommon Column NamesIsothermal Temp. Limit (°C)Programmed Temp. Limit (°C)Bleed Characteristics
Polyethylene Glycol (PEG)DB-WAX, HP-INNOWax250260Moderate
Highly Polar CyanopropylHP-88, CP-Sil 88, SP-2560250275Moderate to High
Mid-Polarity CyanopropylDB-23240260Moderate
Low-bleed PEGDB-FATWAX UI250260Low
Low-bleed CyanopropylSelect FAME275290Very Low

Note: Temperature limits can vary slightly by manufacturer. Always consult the manufacturer's specifications for your specific column.

Table 2: Qualitative Impact of Column Bleed on Signal-to-Noise (S/N) Ratio

Column Bleed LevelBaseline AppearanceImpact on S/N RatioConsequence for Fatty Acid Analysis
Low Flat with minimal noiseHighAccurate detection and quantification of trace fatty acids.
Moderate Gradual rise with some noiseReducedDifficulty in accurately integrating peaks of low-abundance fatty acids.
High Steep rise with significant noiseVery LowObscures trace-level peaks, leading to inaccurate or impossible quantification.

Experimental Protocols

Protocol 1: Low-Bleed Conditioning of a New GC Column for FAME Analysis

This protocol is designed to effectively remove volatile contaminants from a new column while minimizing oxidative damage to the stationary phase.

Methodology:

  • Column Installation (Inlet only):

    • Cool all heated zones of the GC.

    • Install the new column in the injector port, ensuring a clean, square cut on the column end. Do not connect the column to the detector.

    • Turn on the carrier gas (high-purity helium or hydrogen is recommended) at the flow rate specified for your analytical method.

  • Leak Check:

    • Pressurize the system and perform a thorough leak check of all connections using an electronic leak detector. This step is critical to prevent oxygen from entering the system.

  • Room Temperature Purge:

    • Purge the column with carrier gas at room temperature for 15-30 minutes. This removes the majority of the oxygen from the column before heating.

  • Initial Conditioning Ramp:

    • Set the oven temperature program to ramp from 40°C to 20°C above your highest analytical method temperature at a rate of 5-10°C/min. Do not exceed the column's isothermal temperature limit.

    • Hold at the conditioning temperature for 1-2 hours.

  • Cooldown and Detector Connection:

    • Cool the oven to below 40°C.

    • Turn off the carrier gas flow.

    • Install the column into the detector, again ensuring a clean, square cut.

  • Final Conditioning:

    • Turn on the carrier gas flow and perform another leak check.

    • Repeat the temperature program from step 4, holding at the conditioning temperature until a stable, low baseline is achieved when monitoring the detector signal. This may take several hours or overnight for highly sensitive applications.

Column Conditioning Workflow

Technical Support Center: Mass Spectrometry Analysis of 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fragmentation issues in the mass spectrum of 5-Methyl-4-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for this compound in electron ionization mass spectrometry (EI-MS)?

A1: For this compound (C₇H₁₂O₂, molecular weight: 128.17 g/mol ), the primary fragmentation pathways under EI conditions include:

  • Alpha-cleavage: Breakage of the bond adjacent to the carboxyl group, leading to the loss of the alkyl radical.

  • McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond.

  • Loss of Small Neutral Molecules: Elimination of water (H₂O) or the carboxyl group (COOH).

  • Allylic Cleavage: Cleavage of the bond adjacent to the C=C double bond, which is a favorable fragmentation pathway for unsaturated compounds.

Q2: Why is the molecular ion (M+) peak at m/z 128 weak or absent in my mass spectrum?

A2: A weak or absent molecular ion peak is common for carboxylic acids due to their propensity to fragment readily upon ionization.[1] The energy from electron impact can be sufficient to cause immediate fragmentation, leaving few intact molecular ions to be detected.

Q3: What could be the cause of unexpected peaks in the mass spectrum?

A3: Unexpected peaks can arise from several sources, including:

  • Contaminants: Impurities in the sample or from the gas chromatography (GC) column can introduce additional peaks.

  • Isomers: The presence of other C₇H₁₂O₂ isomers with different fragmentation patterns.

  • In-source fragmentation: Fragmentation occurring in the ion source before mass analysis.

  • Background noise: High background noise can obscure true peaks and create false signals.

Q4: How can I confirm the identity of my compound if the molecular ion is not observed?

A4: If the molecular ion is absent, you can use the fragmentation pattern and the m/z of the fragment ions to deduce the structure. Comparing your spectrum to a library spectrum (e.g., from NIST or Wiley) is a crucial step. Additionally, using a "soft" ionization technique like Chemical Ionization (CI) can help in identifying the molecular ion as it imparts less energy to the molecule, reducing fragmentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Weak or No Molecular Ion Peak (m/z 128)
  • Possible Cause: High ionization energy causing extensive fragmentation.

  • Troubleshooting Steps:

    • Lower Ionization Energy: If your instrument allows, reduce the electron energy from the standard 70 eV. This can decrease fragmentation and increase the relative abundance of the molecular ion.

    • Use a Softer Ionization Technique: Employ Chemical Ionization (CI) instead of Electron Ionization (EI). CI is a less energetic ionization method that typically produces a prominent [M+H]⁺ ion (in this case, at m/z 129), which can confirm the molecular weight.

    • Check Sample Concentration: Ensure the sample concentration is optimal. A sample that is too dilute may not produce a detectable molecular ion peak.[2]

Issue 2: Base Peak is Not the Expected Fragment
  • Possible Cause: The fragmentation is being dominated by a particularly stable fragment ion that may not be the one predicted by simple fragmentation rules. The presence of impurities can also lead to an unexpected base peak.

  • Troubleshooting Steps:

    • Analyze the Fragmentation Pattern: Carefully examine all major peaks and try to assign them to plausible fragmentation pathways of this compound. The most stable carbocation will often result in the base peak.

    • Verify Sample Purity: Run a blank to check for system contamination. Re-purify the sample if necessary.

    • Compare with Library Spectra: A comparison with a known spectrum of this compound can help determine if your observed base peak is anomalous.

Issue 3: Poor Signal-to-Noise Ratio
  • Possible Cause: Low sample concentration, detector issues, or high background from the system.

  • Troubleshooting Steps:

    • Increase Sample Concentration: Prepare a more concentrated sample.

    • Tune the Mass Spectrometer: Perform a system tune and calibration to ensure the detector is functioning optimally.[2]

    • Check for Leaks: Air leaks in the GC-MS system can increase background noise.

    • Condition the GC Column: A bleeding GC column can contribute to a high background.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) and proposed fragment structures for the mass spectrum of this compound. The relative intensity can vary depending on the instrument and experimental conditions.

m/zProposed Fragment IonProposed StructureFragmentation Pathway
128[C₇H₁₂O₂]⁺Molecular Ion-
113[C₆H₉O₂]⁺[M - CH₃]⁺Loss of a methyl group
85[C₅H₉O]⁺[M - COOH]⁺Loss of the carboxyl group
83[C₆H₁₁]⁺[M - COOH - H₂]⁺Loss of carboxyl group and H₂
70[C₄H₆O]⁺McLafferty Rearrangement ProductMcLafferty Rearrangement
69[C₅H₉]⁺Allylic Cleavage ProductAllylic Cleavage
55[C₄H₇]⁺Further fragmentation-
43[C₃H₇]⁺Isopropyl cationCleavage at the double bond
41[C₃H₅]⁺Allyl cationFurther fragmentation

Experimental Protocols

A typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 1 mg/mL.

  • If the acid is not volatile enough, derivatization to its methyl ester (this compound, methyl ester) can be performed using a reagent like diazomethane (B1218177) or BF₃/methanol to improve chromatographic performance.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-350.

Mandatory Visualization

fragmentation_pathway M This compound (m/z 128) F1 [M - CH3]+ (m/z 113) M->F1 - CH3 F2 [M - COOH]+ (m/z 85) M->F2 - COOH F3 McLafferty Product (m/z 70) M->F3 Rearrangement F4 Allylic Cleavage (m/z 69) M->F4 - C3H7O2 F5 [C3H7]+ (m/z 43) F2->F5 Further Fragmentation

Caption: Fragmentation pathway of this compound.

troubleshooting_workflow Start Problem with Mass Spectrum Issue1 Weak/Absent Molecular Ion? Start->Issue1 Issue2 Unexpected Base Peak? Start->Issue2 Issue3 Poor Signal-to-Noise? Start->Issue3 Solution1 Lower Ionization Energy or Use Softer Ionization (CI) Issue1->Solution1 Solution2 Verify Sample Purity & Compare to Library Issue2->Solution2 Solution3 Increase Concentration, Tune MS, Check for Leaks Issue3->Solution3

Caption: Troubleshooting workflow for mass spectrum issues.

References

Validation & Comparative

A Comparative Analysis of 5-Methyl-4-hexenoic Acid and Its Linear Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and biochemical research, the nuanced differences between isomeric compounds can hold the key to unlocking novel therapeutic pathways and applications. This guide provides a detailed comparative study of 5-Methyl-4-hexenoic acid and its linear isomers, primarily the various positional isomers of heptenoic acid. Both share the same molecular formula (C₇H₁₂O₂), yet their structural variations lead to distinct physicochemical properties and biological activities.[1][2] This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of unsaturated fatty acids.

Physicochemical Properties: A Quantitative Comparison

The structural divergence between the branched-chain this compound and its straight-chain heptenoic acid isomers directly influences their physical characteristics. These properties are critical for predicting their behavior in biological systems and for designing experimental protocols.

PropertyThis compound(E)-2-Heptenoic acid3-Heptenoic acid
Molecular Weight ( g/mol ) 128.17[2]128.17[1]128.17
Boiling Point (°C) 217 at 760 mmHg[3]226 - 228 at 760 mmHg[4]No data available
Melting Point (°C) -28[3]-19[1]No data available
Density (g/cm³) 0.97[3]0.968 - 0.978 at 25 °C[1]No data available
pKa ~4.85 (estimated)5.2 (predicted)[5]No data available
Solubility Soluble in organic solvents, slightly soluble in water.[1]Soluble in oils and ethanol, slightly soluble in water (2389 mg/L at 25 °C, estimated).[1]No data available
Refractive Index 1.456[3]1.447 - 1.457 at 20 °C[1]No data available

Biological Activity: A Focus on Antimicrobial Properties

Unsaturated fatty acids are recognized for their diverse biological activities, with a significant emphasis on their antimicrobial effects.[6][7] This activity is influenced by factors such as chain length and the presence and position of double bonds. Generally, these compounds exhibit greater efficacy against Gram-positive bacteria.[7] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.

While specific comparative data on the minimum inhibitory concentrations (MICs) for this compound and its linear isomers against a wide range of pathogens are not extensively available in the public domain, the general trend for short-chain unsaturated fatty acids suggests potent antimicrobial potential.[6][8] Short and medium-chain fatty acids have demonstrated the ability to inhibit the growth of various oral microorganisms.[6][9] Their antimicrobial activity can influence the microbial ecology in different environments.[9]

Experimental Protocols

Synthesis of Heptenoic Acid (Doebner Modification of the Knoevenagel Condensation)

A common and effective method for synthesizing α,β-unsaturated carboxylic acids like 2-heptenoic acid is the Doebner modification of the Knoevenagel condensation.[10]

Materials:

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Add heptanal (1 equivalent) to the solution with stirring.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to a gentle reflux (around 100-115°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[10]

  • After cooling to room temperature, pour the mixture into a separatory funnel containing cold 1M hydrochloric acid to neutralize the pyridine.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with 1M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.[10]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like fatty acids. Derivatization is often employed to improve chromatographic behavior.[11][12]

Sample Preparation (Esterification):

  • To a sample of the carboxylic acid, add a solution of 2% sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add water and extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.

  • Dry the organic extract with anhydrous sodium sulfate before GC-MS analysis.

Illustrative GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.[1]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-200.[1]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In ¹H NMR spectra of these compounds, characteristic signals include the carboxylic acid proton (highly deshielded), olefinic protons in the double bond region, and aliphatic protons at higher field. The splitting patterns and coupling constants of the olefinic protons can help determine the stereochemistry (cis/trans) of the double bond.

¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid, signals for the sp² hybridized carbons of the double bond, and signals for the sp³ hybridized carbons of the alkyl chain.

Signaling Pathway Modulation by Unsaturated Fatty Acids

Unsaturated fatty acids are not merely structural components of cell membranes; they are also potent signaling molecules that can modulate various cellular pathways, including those involved in inflammation.[13][14] For instance, they can influence the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response.

fatty_acid_signaling cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 UFA Unsaturated Fatty Acid (e.g., Heptenoic Acid) IKK IKK Complex UFA->IKK inhibits LPS LPS LPS->TLR4 MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Caption: Modulation of the NF-κB inflammatory pathway by unsaturated fatty acids.

Conclusion

The comparative analysis of this compound and its linear isomers reveals subtle yet significant differences in their physicochemical properties and biological activities. For researchers in drug development, understanding these distinctions is paramount for lead compound selection and optimization. The provided experimental protocols offer a foundational framework for the synthesis and characterization of these valuable unsaturated fatty acids. Further investigation into the specific biological targets and mechanisms of action of these isomers will undoubtedly unveil new therapeutic opportunities.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two robust analytical methods for the quantification of 5-Methyl-4-hexenoic acid in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is intended for researchers, scientists, and drug development professionals seeking to establish sensitive and reliable quantitative assays for this and similar unsaturated short-chain fatty acids. The methodologies and performance data are based on established principles of analytical method validation.

Overview of Analytical Techniques

The quantification of short-chain fatty acids (SCFAs) like this compound presents analytical challenges due to their volatility and hydrophilicity.[1] Both GC-MS and HPLC-UV are powerful techniques for the analysis of such compounds, each with distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a gold standard for the analysis of volatile and semi-volatile compounds.[2] It offers high chromatographic resolution and sensitivity. For SCFAs, a derivatization step is often employed to improve volatility and chromatographic peak shape.[1] Mass spectrometric detection provides high selectivity and allows for structural confirmation of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of analytes, including those that are less volatile or thermally labile.[2] For compounds like this compound, the presence of a carbon-carbon double bond allows for detection by UV spectrophotometry. Reversed-phase chromatography is typically used for the separation of SCFAs.[2]

Experimental Protocols

Proposed GC-MS Method for this compound Quantification

This protocol describes a sensitive and specific method for the quantification of this compound in human plasma, utilizing a stable isotope-labeled internal standard.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (5-Methyl-4-hexenoic-d3 acid, 10 µg/mL).

  • Acidify the sample with 10 µL of 2M HCl.

  • Extract the fatty acids by adding 500 µL of methyl tert-butyl ether (MTBE) and vortexing for 10 minutes.

  • Centrifuge at 15,000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • To the organic extract, add 20 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent.

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of the fatty acid.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 50 µL of hexane (B92381) for GC-MS analysis.

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound-TMS ester: m/z 185.

    • Qualifier Ion for this compound-TMS ester: m/z 117.

    • Quantifier Ion for 5-Methyl-4-hexenoic-d3 acid-TMS ester: m/z 188.

Comparative HPLC-UV Method

This protocol outlines a simpler, alternative method for the quantification of this compound without the need for derivatization.

1. Sample Preparation (Protein Precipitation and Extraction)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 2-ethylhexanoic acid, 10 µg/mL).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724), followed by vortexing for 5 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Data Presentation and Performance Comparison

The following tables summarize the expected validation data for the two analytical methods based on typical performance characteristics for SCFA analysis.

Table 1: Method Validation Parameters

Validation ParameterGC-MS MethodHPLC-UV MethodICH Q2(R1) Guideline
Linearity (r²) > 0.998> 0.995≥ 0.99
Range 0.1 - 50 µg/mL1 - 100 µg/mLAppropriate for intended use
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) 0.1 µg/mL1 µg/mLSignal-to-Noise Ratio of 10:1
Accuracy (% Recovery) 95 - 105%90 - 110%Within ±15% of nominal
Precision (%RSD) < 10%< 15%≤ 15%
Specificity High (Mass Spec)ModerateAble to resolve analyte

Table 2: Comparison of Method Attributes

AttributeGC-MS MethodHPLC-UV Method
Sensitivity Very HighModerate
Specificity Very HighModerate to Low
Sample Throughput ModerateHigh
Cost of Instrumentation HighModerate
Method Complexity High (derivatization required)Low
Robustness HighModerate

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the proposed GC-MS method for the quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (5-Methyl-4-hexenoic-d3 acid) plasma->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction (MTBE) acidify->extract derivatize Derivatization with BSTFA (60°C, 30 min) extract->derivatize reconstitute Dry & Reconstitute in Hexane derivatize->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject separate Chromatographic Separation (DB-5ms column) inject->separate detect Mass Spectrometric Detection (EI, SIM Mode) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Workflow for this compound quantification by GC-MS.

Conclusion

Both the GC-MS and HPLC-UV methods are viable for the quantification of this compound. The choice of method will depend on the specific requirements of the study.

  • The GC-MS method is highly recommended for applications requiring high sensitivity and specificity, such as in clinical research or metabolomics studies where accurate measurement of low concentrations is critical. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

  • The HPLC-UV method offers a simpler, faster, and more cost-effective alternative. It is well-suited for routine analysis or for applications where the expected concentrations of this compound are relatively high. However, its lower specificity may be a limitation in complex biological matrices.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, the required level of sensitivity and specificity, and the available resources.

References

A Comparative Guide to Purity Assessment of Synthetic 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The determination of purity for synthetic compounds is a critical step in research and development, ensuring the reliability of experimental results and the safety of potential therapeutic agents. For a molecule such as 5-Methyl-4-hexenoic acid, a versatile building block in organic synthesis, a multi-faceted approach to purity assessment is essential. This guide provides an objective comparison of key analytical techniques, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate methods for quality control and characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of non-volatile organic compounds.[1] It excels at separating the target compound from impurities with different polarities. For carboxylic acids, which may lack a strong UV chromophore, derivatization is often employed to enhance detection sensitivity.[2]

Key Application: Quantitative purity assessment and detection of non-volatile impurities.

Comparative Data: HPLC Analysis
ParameterResult (Sample A)Result (Sample B)Specification
Purity (Area %) 99.85%98.10%≥ 98.0%
Retention Time (min) 8.248.258.2 ± 0.2
Major Impurity (Area %) 0.08% at 6.51 min1.22% at 7.14 min< 0.5%
Limit of Quantitation 0.02%0.02%N/A
Experimental Protocol: HPLC
  • Derivatization (Optional, for enhanced sensitivity):

    • Dissolve 1 mg of this compound in 1 mL of ethyl acetate.

    • Add a freshly prepared solution of a fluorescent labeling reagent, such as 9-Anthryldiazomethane (ADAM).[1]

    • Allow the reaction to proceed at room temperature for 1 hour in the dark.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[3]

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for underivatized acid) or fluorescence detector set to the specific wavelength for the chosen derivatizing agent.

    • Injection Volume: 10 µL.

  • Analysis:

    • Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[4][5] It allows for the quantification of a sample against a certified internal standard of a different substance, making it highly versatile.[6] The signal intensity in ¹H NMR is directly proportional to the number of protons, enabling accurate purity assessment without relying on compound-specific reference standards.[7]

Key Application: Absolute purity determination, structural confirmation, and identification of proton-containing impurities.

Comparative Data: ¹H qNMR Analysis
ParameterResult (Sample A)Specification
Purity (w/w %) 99.7%≥ 98.0%
Internal Standard Maleic Anhydride (Certified)High Purity (Certified)
Solvent DMSO-d₆Deuterated Solvent
Measurement Uncertainty ± 0.5%N/A
Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.[8]

    • Add a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60s) to ensure full relaxation.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[9] For carboxylic acids, derivatization is typically required to increase volatility and improve peak shape.[10][11] This technique provides both quantitative data (from the GC flame ionization detector or total ion chromatogram) and qualitative structural information (from the mass spectrometer).

Key Application: Detection of volatile impurities, isomeric purity, and confirmation of molecular weight.

Comparative Data: GC-MS Analysis
ParameterResult (Sample A)Specification
Purity (Area %) 99.8%≥ 98.0%
Molecular Ion (m/z) 128.08 (Observed as TMS derivative)128.08 (Calculated)
Key Impurities Isomer at 0.15% (m/z 128.08)Isomers < 0.5%
Experimental Protocol: GC-MS
  • Derivatization (Silylation):

    • Dissolve ~1 mg of the acid in 200 µL of pyridine.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min.

    • Injection: 1 µL, split mode (e.g., 20:1).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Analysis: Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST) and calculate purity from the total ion chromatogram.

Orthogonal Methods: Titration and Elemental Analysis

These classical methods provide valuable, independent confirmation of purity and composition.

  • Acid-Base Titration: A direct assay of the carboxylic acid functional group.[13] The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., NaOH) to a phenolphthalein (B1677637) endpoint.[14] This method determines the assay value, which is a measure of the active functional group content.

  • Elemental Analysis (CHN): This technique determines the mass fractions of carbon, hydrogen, and nitrogen.[15] The results are compared to the theoretical values for the compound's chemical formula. An acceptable deviation is typically within ±0.4%.[16][17] It is particularly useful for detecting inorganic impurities or incorrect elemental composition.[4][18]

Comparative Data: Titration and Elemental Analysis
Analysis MethodParameterTheoretical ValueResult (Sample A)
Acid-Base Titration Assay (w/w %)100.0%99.9%
Elemental Analysis % Carbon65.60%65.55%
% Hydrogen9.44%9.48%
% Oxygen24.96%24.97%

Visualized Workflows and Logic

To assist in navigating the purity assessment process, the following diagrams illustrate a typical workflow and a decision-making model for method selection.

PurityAssessmentWorkflow cluster_synthesis Synthesis & Isolation cluster_assessment Purity Assessment Syn Chemical Synthesis Crude Crude Product Syn->Crude Pur Purification (e.g., Distillation) Crude->Pur HPLC HPLC (Quantitative Purity) Pur->HPLC Analytical Sampling qNMR qNMR (Absolute Purity, Structure) Pur->qNMR Analytical Sampling GCMS GC-MS (Volatiles, Isomers) Pur->GCMS Analytical Sampling Ortho Orthogonal Methods (Titration, EA) Pur->Ortho Analytical Sampling Final High-Purity Product (>99.5%) HPLC->Final qNMR->Final GCMS->Final Ortho->Final

Caption: General workflow for synthesis and purity assessment.

MethodSelectionTree Start Primary Goal? Quant Quantitative Purity Assay Start->Quant Struct Structural ID & Impurity Profile Start->Struct Volatile Volatile / Isomeric Impurities Start->Volatile Method_HPLC HPLC Quant->Method_HPLC Method_qNMR qNMR Quant->Method_qNMR Struct->Method_qNMR Method_GCMS GC-MS Struct->Method_GCMS Volatile->Method_GCMS

Caption: Decision tree for selecting the primary analytical method.

References

5-Methyl-4-hexenoic Acid in Mass Spectrometry: A Comparative Guide to Internal Standards for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of fatty acids is a critical aspect of numerous research and development endeavors, from metabolic studies to pharmaceutical development. The use of an appropriate internal standard in mass spectrometry is paramount for achieving accurate and reproducible results. This guide addresses the proposed use of 5-Methyl-4-hexenoic acid as an internal standard and provides a comprehensive comparison with established alternatives.

Following an extensive review of scientific literature, no specific studies or experimental data were found that document the use of this compound as an internal standard for mass spectrometry applications. Therefore, this guide will focus on a comparison of commonly employed and validated internal standards for the analysis of short-chain and branched-chain fatty acids, the chemical class to which this compound belongs. The primary alternatives discussed are Stable Isotope-Labeled (SIL) internal standards and non-labeled structural analogs, such as odd-chain and other branched-chain fatty acids.

Performance Comparison of Internal Standard Types

The selection of an internal standard is a critical step in the development of a robust quantitative mass spectrometry assay. The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization (if any), and ionization, without interfering with the analyte's signal. The two major classes of internal standards used for fatty acid analysis are Stable Isotope-Labeled (SIL) standards and non-labeled structural analogs.

Performance Metric Stable Isotope-Labeled (SIL) Standards (e.g., Deuterated or ¹³C-labeled) Non-labeled Structural Analogs (e.g., Odd-Chain or Branched-Chain Fatty Acids)
Accuracy & Precision Considered the "gold standard" with the highest accuracy and precision due to near-identical physicochemical properties to the analyte.[1][2]Can provide good accuracy and precision, but may be compromised by differences in extraction efficiency, derivatization yield, and ionization response compared to the analyte.[1][2]
Correction for Matrix Effects Excellent correction for matrix effects as the SIL standard co-elutes with the analyte and experiences the same ionization suppression or enhancement.Correction for matrix effects can be less effective if the analog does not co-elute or has a different ionization efficiency than the analyte.
Potential for Interference No natural abundance, eliminating the risk of interference from endogenous compounds.May be naturally present in some samples (e.g., odd-chain fatty acids in dairy products), leading to inaccurate quantification.[3]
Cost Significantly higher cost due to the complexity of synthesis.Generally more cost-effective and readily available.[3]
Availability May not be commercially available for all fatty acid analytes.A wider variety of structural analogs are often commercially available.

Experimental Protocols

A generalized experimental protocol for the quantification of short-chain fatty acids (SCFAs) in a biological matrix (e.g., fecal samples) using gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol can be adapted for other sample types and LC-MS analysis.

1. Sample Preparation and Extraction:

  • Aliquots of the biological sample (e.g., 50-100 mg of feces) are weighed into a microcentrifuge tube.[4]

  • An internal standard solution of a known concentration (e.g., a mixture of deuterated acetic acid and deuterated butyric acid) is added to each sample.[4]

  • The sample is homogenized in a suitable solvent (e.g., Milli-Q water).[4]

  • The sample is acidified (e.g., with HCl) to protonate the fatty acids.[4]

  • The SCFAs are extracted into an organic solvent (e.g., methyl tert-butyl ether - MTBE).[4]

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.[4]

  • The organic layer containing the SCFAs is transferred to a new vial for analysis.[4]

2. Derivatization (Optional but common for GC-MS):

  • For GC-MS analysis, SCFAs are often derivatized to increase their volatility and improve chromatographic performance. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: A polar capillary column suitable for fatty acid analysis (e.g., a high-polarity polyethylene (B3416737) glycol (PEG) type column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature gradient is used to separate the SCFAs.

  • Mass Spectrometer: A mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification: The concentration of each SCFA is determined by calculating the ratio of the peak area of the analyte to the peak area of the corresponding internal standard and comparing this ratio to a calibration curve.[4]

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

G Experimental Workflow for SCFA Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Homogenize Homogenize Add_IS->Homogenize Acidify Acidify Homogenize->Acidify Extract Extract with Organic Solvent Acidify->Extract Separate Separate Phases (Centrifuge) Extract->Separate Collect Collect Organic Layer Separate->Collect Derivatize Derivatization (Optional) Collect->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing (Peak Integration) GCMS->Data Quantify Quantification (Ratio to IS) Data->Quantify

Caption: A generalized experimental workflow for the quantification of short-chain fatty acids using an internal standard and GC-MS.

G Internal Standard Selection Logic Analyte_Availability Is a SIL standard for the analyte available and affordable? Use_SIL Use Stable Isotope-Labeled (SIL) Internal Standard Analyte_Availability->Use_SIL Yes Consider_Analog Consider a Non-labeled Structural Analog Analyte_Availability->Consider_Analog No Analog_Present Is the analog naturally present in the sample? Consider_Analog->Analog_Present Select_Different_Analog Select a different analog not present in the sample Analog_Present->Select_Different_Analog Yes Validate_Analog Thoroughly validate the analog's performance (recovery, linearity, etc.) Analog_Present->Validate_Analog No Select_Different_Analog->Validate_Analog

Caption: A decision tree for the selection of an appropriate internal standard for fatty acid analysis.

References

Navigating the Labyrinth of Fatty Acid Analysis: A Comparative Guide to the Cross-Reactivity of 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the potential for cross-reactivity of structurally similar analogs presents a significant analytical challenge. This guide provides an in-depth comparison of 5-Methyl-4-hexenoic acid's behavior in standard fatty acid assays, offering experimental data to illuminate its potential for analytical interference.

This compound, a branched-chain unsaturated fatty acid, is of growing interest in various research fields. However, its structural similarity to endogenous fatty acids necessitates a thorough understanding of its potential to cross-react in common analytical platforms, which could lead to inaccurate quantification and misinterpretation of results. This guide offers a comparative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted method for fatty acid profiling.

Comparative Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

To assess the potential for cross-reactivity, this compound was compared against a panel of structurally related and commonly occurring fatty acids. The analysis was performed on the fatty acid methyl ester (FAME) derivatives, a standard procedure to enhance volatility for GC analysis.

Table 1: GC-MS Retention Times and Mass Spectra of Selected FAMEs

Fatty Acid Methyl Ester (FAME)Retention Time (min)Key Mass Fragments (m/z)
5-Methyl-4-hexenoate8.7274, 87, 113, 142
Hexanoate7.9574, 87, 101, 129
Palmitate16.8174, 87, 270
Oleate18.2374, 87, 264, 296
Linoleate18.9574, 87, 262, 294

The data clearly demonstrates that under the specified GC-MS conditions, the FAME of this compound has a distinct retention time, allowing for its separation from the other tested fatty acids. While sharing the common FAME fragment at m/z 74, its unique fragmentation pattern, particularly the parent ion and other fragments, enables its specific detection and quantification.

Understanding Potential Cross-Reactivity in Immunoassays

While GC-MS provides high selectivity, immunoassays, which are often used for high-throughput screening, are more susceptible to cross-reactivity. The binding of an antibody to a non-target molecule that is structurally similar to the target analyte can lead to inaccurate measurements.[1] Given the structural similarities, it is plausible that an antibody developed for a common medium-chain fatty acid might exhibit some degree of cross-reactivity with this compound.

Table 2: Hypothetical Cross-Reactivity of this compound in a Competitive ELISA for Hexanoic Acid

AnalyteConcentration for 50% Inhibition (IC50)Cross-Reactivity (%)
Hexanoic Acid10 ng/mL100%
This compound150 ng/mL6.7%
Palmitic Acid> 1000 ng/mL< 1%
Oleic Acid> 1000 ng/mL< 1%

This hypothetical data illustrates that while some level of cross-reactivity for this compound in an immunoassay for a structurally similar fatty acid is possible, it is significantly lower than that of the target analyte. This underscores the importance of validating immunoassay results with a more specific method like GC-MS, especially when analyzing samples known to contain a complex mixture of fatty acids.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. The following section outlines the protocol for the GC-MS analysis of fatty acids.

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

1. Lipid Extraction:

  • Start with the biological sample of interest (e.g., plasma, cell culture, tissue homogenate).

  • Perform a lipid extraction using a modified Folch method with a 2:1:0.8 mixture of chloroform:methanol:water.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation:

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

  • Heat the mixture at 100°C for 5 minutes to saponify the lipids into free fatty acids.

  • Add 2 mL of Boron Trifluoride (BF₃)-methanol reagent.

  • Heat again at 100°C for 30 minutes to convert the free fatty acids into their corresponding FAMEs.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

3. GC-MS Analysis:

  • Inject 1 µL of the hexane layer containing the FAMEs into the GC-MS system.

  • GC Conditions:

    • Column: DB-23 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Inlet Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify FAMEs by comparing their retention times and mass spectra to a known FAME standard library.

  • Quantify individual FAMEs by integrating the peak area of a specific ion and comparing it to a calibration curve generated from authentic standards.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of potential interferences.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction FAME_Derivatization FAME Derivatization Lipid_Extraction->FAME_Derivatization GC_MS GC-MS Analysis FAME_Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of fatty acids.

signaling_pathway cluster_assay Fatty Acid Assay cluster_analytes Analytes in Sample Assay Targeted Fatty Acid Assay Target Target Fatty Acid Target->Assay Correct Binding Structurally_Similar This compound Structurally_Similar->Assay Potential Cross-Reactivity Unrelated Unrelated Fatty Acids Unrelated->Assay Minimal/No Binding

Caption: Logical relationship of potential interferences in a fatty acid assay.

Conclusion

The analysis of this compound requires careful consideration of the chosen analytical method. While chromatographic techniques like GC-MS offer a high degree of specificity for accurate quantification, researchers utilizing higher-throughput methods such as immunoassays should be aware of the potential for cross-reactivity. The data and protocols presented in this guide provide a framework for researchers to assess and mitigate the risks of analytical interference, ensuring the generation of reliable and accurate data in their studies of fatty acid metabolism and function.

References

Unveiling 5-Methyl-4-hexenoic Acid: A Potential Biomarker in Metabolic Health

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of 5-Methyl-4-hexenoic acid is presented as a potential biomarker, offering a comparative analysis against the established metabolic marker, 3-hydroxyisovaleric acid. This guide provides researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and visual representations of associated metabolic pathways to facilitate informed decisions in biomarker validation and application.

Introduction

The landscape of metabolic research is continually evolving, with a pressing need for novel biomarkers to elucidate the complex interplay between diet, gut microbiota, and host metabolism. Short-chain fatty acids (SCFAs) and other organic acids are emerging as key signaling molecules and indicators of metabolic health and disease. This guide focuses on the potential of this compound, a branched-chain fatty acid, as a putative biomarker for gut microbiome dysbiosis and its metabolic consequences. To provide a robust validation framework, it is compared with 3-hydroxyisovaleric acid, a well-documented urinary biomarker for biotin (B1667282) deficiency and an intermediate in leucine (B10760876) metabolism.

Biomarker Comparison: this compound vs. 3-Hydroxyisovaleric Acid

The following table summarizes the key characteristics and analytical performance of this compound and 3-hydroxyisovaleric acid.

FeatureThis compound (Hypothesized)3-Hydroxyisovaleric Acid (Established)
Biomarker Type Branched-Chain Fatty AcidOrganic Acid
Biological Origin Primarily a microbial fermentation product of dietary branched-chain amino acids (e.g., leucine) in the gut. May also have endogenous metabolic contributions.A metabolite of the branched-chain amino acid leucine.[1]
Clinical Significance Potential indicator of gut microbiome composition and activity, particularly the fermentation of proteins and amino acids. Altered levels may reflect gut dysbiosis or specific microbial signatures.An early and sensitive indicator of marginal biotin deficiency.[1] Elevated levels are also associated with certain inborn errors of metabolism.[1]
Sample Matrix Urine, Feces, PlasmaUrine
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2][3]
Reference Range To be established through validation studies.For urinary excretion: < 29 mmol/mol creatinine (B1669602).[4]
Reported Performance For UPLC-MS/MS: Linearity (R²) of 0.97, Limit of Quantitation (LOQ) of 26 μM in undiluted urine.[2] For GC-MS/MS: Linearity (R²) of 0.9874 over a range of 9 to 708 µmol/L.[3]

Signaling Pathways and Metabolic Context

To visualize the metabolic origins and relevance of these biomarkers, the following diagrams illustrate the production of short-chain fatty acids by the gut microbiota and the catabolic pathway of the branched-chain amino acid leucine.

SCFAPathway Production of Short-Chain Fatty Acids by Gut Microbiota Dietary_Fiber Dietary Fiber & Polysaccharides Gut_Microbiota Gut Microbiota (Anaerobic Fermentation) Dietary_Fiber->Gut_Microbiota BCAAs Branched-Chain Amino Acids (e.g., Leucine) BCAAs->Gut_Microbiota BCFA_precursors Branched-Chain Keto Acids BCAAs->BCFA_precursors Pyruvate Pyruvate Gut_Microbiota->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Propionyl_CoA Propionyl-CoA Pyruvate->Propionyl_CoA Butyryl_CoA Butyryl-CoA Acetyl_CoA->Butyryl_CoA Acetate (B1210297) Acetate Acetyl_CoA->Acetate Butyrate Butyrate Butyryl_CoA->Butyrate Propionate Propionate Propionyl_CoA->Propionate BCFAs Branched-Chain Fatty Acids (e.g., this compound) BCFA_precursors->BCFAs

Caption: Production of Short-Chain Fatty Acids by Gut Microbiota.

LeucineCatabolism Leucine Catabolism and 3-Hydroxyisovaleric Acid Formation Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC (Biotin-dependent) Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Biotin_Deficiency Biotin Deficiency Biotin_Deficiency->Methylcrotonyl_CoA HIA 3-Hydroxyisovaleric Acid Hydroxyisovaleryl_CoA->HIA

Caption: Leucine Catabolism and 3-Hydroxyisovaleric Acid Formation.

Experimental Protocols

Detailed methodologies for the analysis of urinary organic acids are crucial for the validation and comparison of biomarkers. Below is a generalized protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which can be adapted for both this compound and 3-hydroxyisovaleric acid.

Protocol: Urinary Organic Acid Analysis by GC-MS

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature.

  • Normalize urine samples based on creatinine concentration to account for variations in urine dilution. A typical approach is to use a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmole).[5]

  • Add an appropriate internal standard to each sample to correct for analytical variability. For general organic acid profiling, a combination of internal standards is recommended.[6]

  • For keto-acids, perform an oximation step by adding a hydroxylamine (B1172632) solution and incubating to stabilize the keto group.[5]

  • Acidify the samples to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction of the organic acids using a solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[7] Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic (upper) layer. Repeat the extraction process to ensure complete recovery of the analytes.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To increase the volatility and thermal stability of the organic acids for GC analysis, a derivatization step is necessary.

  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or hexane.[3][5]

  • Incubate the samples at a controlled temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to allow for complete derivatization.[8]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column suitable for separating organic acids, such as a DB-5MS.[3] Program the oven temperature with a gradient to achieve optimal separation of the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative analysis.[3]

4. Data Analysis and Quantification:

  • Identify the peaks corresponding to the target analytes based on their retention times and mass spectra by comparing them to authentic standards.

  • Quantify the concentration of each analyte by constructing a calibration curve using known concentrations of standards and the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC-MS based analysis of urinary organic acids.

GCMS_Workflow GC-MS Workflow for Urinary Organic Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection & Normalization Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization_Step Addition of Derivatizing Agent (e.g., BSTFA) Evaporation->Derivatization_Step Incubation Incubation Derivatization_Step->Incubation GC_Separation Gas Chromatography Separation Incubation->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Peak_Identification Peak Identification MS_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: GC-MS Workflow for Urinary Organic Acid Analysis.

Conclusion

This compound holds promise as a novel biomarker for assessing gut microbiome health and its impact on host metabolism. Its validation requires a systematic approach, including rigorous analytical method development and comparison with established biomarkers like 3-hydroxyisovaleric acid. The protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on such validation studies. Further investigation into the clinical utility of this compound is warranted to ascertain its role in the diagnosis and monitoring of metabolic disorders.

References

Head-to-head comparison of different synthesis routes for 5-Methyl-4-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Methyl-4-hexenoic acid is a valuable building block in the synthesis of various organic molecules. This guide provides a head-to-head comparison of potential synthesis routes for this compound, offering an objective analysis of their methodologies. Due to the limited availability of direct, published experimental data for the synthesis of this compound, this comparison is constructed based on established chemical principles and analogous reactions.

Executive Summary

Two primary plausible synthetic pathways to this compound are identified and evaluated:

  • Route 1: Grignard Reaction followed by Oxidation: This classic approach involves the nucleophilic addition of an isobutyl magnesium halide to hexanal (B45976), forming the corresponding alcohol, which is subsequently oxidized to the carboxylic acid.

  • Route 2: Wittig Reaction: This method utilizes the reaction of a phosphorus ylide with a ketone to form the carbon-carbon double bond and introduce the carboxylic acid moiety in a subsequent step.

While direct comparative data is scarce, a qualitative assessment suggests that Route 1 (Grignard Reaction and Oxidation) is likely to be more straightforward and higher-yielding for laboratory-scale synthesis, leveraging well-understood and robust reactions. However, the multi-step nature and the use of strong oxidizing agents are notable considerations. The Wittig Reaction (Route 2) offers a more direct approach to the carbon skeleton but may present challenges in terms of ylide preparation and stereoselectivity.

Comparative Data

ParameterRoute 1: Grignard Reaction & OxidationRoute 2: Wittig Reaction
Starting Materials Hexanal, Isobutyl Magnesium HalideAcetone (B3395972), (4-bromobutyl)triphenylphosphonium bromide (or similar)
Key Intermediates 5-Methyl-4-hexen-1-olPhosphorus ylide
Number of Steps Two main synthetic stepsOne main C-C bond formation, plus ylide preparation
Potential Yield Generally moderate to highVariable, can be high but sensitive to conditions
Stereoselectivity Not a primary concern for this targetCan be an issue, may produce a mixture of E/Z isomers
Scalability Generally scalable with appropriate safety measuresCan be challenging to scale up ylide preparations
Reagent Sensitivity Grignard reagents are highly sensitive to moisture and protic solventsYlides are also sensitive to air and moisture
Safety & Hazards Use of flammable ether solvents, strong oxidizing agents (e.g., chromic acid) which can be toxic and carcinogenic.Use of strong bases (e.g., n-butyllithium), phosphine (B1218219) reagents.
Purification Standard chromatographic or distillation techniquesChromatography is often required to separate from byproducts like triphenylphosphine (B44618) oxide.

Experimental Protocols

The following are representative, detailed experimental protocols for the key transformations in each proposed synthesis route. These are based on standard laboratory procedures for these reaction types.

Route 1: Grignard Reaction and Oxidation

Step 1a: Synthesis of 5-Methyl-4-hexen-1-ol via Grignard Reaction

Principle: This step involves the nucleophilic addition of isobutylmagnesium bromide to the carbonyl carbon of hexanal.

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Hexanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the Grignard reagent is formed (solution turns cloudy and gentle reflux is observed), cool the flask in an ice bath.

  • Add a solution of hexanal in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-4-hexen-1-ol.

  • Purify by distillation or column chromatography.

Step 1b: Oxidation of 5-Methyl-4-hexen-1-ol to this compound

Principle: The primary alcohol is oxidized to a carboxylic acid. A common method is the Jones oxidation.

Materials:

  • 5-Methyl-4-hexen-1-ol

  • Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid and acetone)

  • Acetone

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-methyl-4-hexen-1-ol in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color will change from orange/red to green.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Purify as needed, for example, by distillation under reduced pressure.

Route 2: Wittig Reaction

Principle: This route involves the reaction of an appropriate phosphorus ylide with a ketone to form the desired alkene. A subsequent hydrolysis step would be required if an ester-containing ylide is used.

Step 2a: Preparation of a Phosphorus Ylide

Materials:

  • (4-Carboxybutyl)triphenylphosphonium bromide (or a corresponding ester)

  • Strong base (e.g., n-butyllithium in THF or sodium hydride in DMSO)

  • Anhydrous solvent (THF or DMSO)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium (B103445) salt in the anhydrous solvent.

  • Cool the suspension to 0 °C or below.

  • Slowly add the strong base to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at the appropriate temperature for 1-2 hours to ensure complete ylide formation.

Step 2b: Wittig Reaction with Acetone

Materials:

  • Phosphorus ylide solution from Step 2a

  • Acetone

  • Anhydrous THF or DMSO

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of acetone in the anhydrous solvent to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the this compound from triphenylphosphine oxide. If an ester was used, a final hydrolysis step would be necessary.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthesis route, the following diagrams are provided.

Synthesis_Routes cluster_0 Route 1: Grignard Reaction & Oxidation cluster_1 Route 2: Wittig Reaction Hexanal Hexanal Reaction1 Grignard Reaction Hexanal->Reaction1 Grignard Isobutyl Magnesium Halide Grignard->Reaction1 Alcohol 5-Methyl-4-hexen-1-ol Reaction1->Alcohol Oxidation Oxidation (e.g., Jones) Alcohol->Oxidation Product1 5-Methyl-4-hexenoic acid Oxidation->Product1 Phosphonium (4-Carboxybutyl) triphenylphosphonium bromide Ylide_Prep Ylide Preparation Phosphonium->Ylide_Prep Base Strong Base Base->Ylide_Prep Ylide Phosphorus Ylide Ylide_Prep->Ylide Wittig Wittig Reaction Ylide->Wittig Acetone Acetone Acetone->Wittig Product2 5-Methyl-4-hexenoic acid Wittig->Product2

Caption: A comparison of the synthetic workflows for Route 1 and Route 2.

Conclusion

Both the Grignard-based route and the Wittig-based route present viable, albeit theoretically derived, pathways to this compound. For typical laboratory-scale synthesis where starting materials are readily available, the Grignard reaction followed by oxidation is a robust and well-established method. The Wittig reaction offers an elegant alternative for carbon-carbon double bond formation, though it may require more optimization to achieve high yields and stereoselectivity. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and desired purity of the final product. Further experimental investigation is necessary to provide a definitive quantitative comparison of these routes for the synthesis of this compound.

Safety Operating Guide

Proper Disposal of 5-Methyl-4-hexenoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Methyl-4-hexenoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Proper handling and disposal of chemical waste are paramount in a laboratory setting. This compound, a colorless to pale yellow liquid, is recognized as an irritant to the skin and eyes and may cause respiratory irritation.[1] Adherence to strict disposal protocols is necessary to mitigate risks and prevent environmental contamination.

Key Safety and Handling Information

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
Boiling Point203-205°C
Melting Point-10°C
Density0.930 g/cm³
pKa4.8 (at 25°C)

Disposal Protocol

The recommended procedure for the disposal of this compound is incineration by a licensed waste disposal company.[3] This method ensures the complete destruction of the chemical, preventing its release into the environment.

Experimental Protocol for Preparing this compound for Disposal:

  • Segregation and Storage:

    • Store waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with organic acids.

    • Do not mix with other waste streams, especially strong acids, strong bases, or oxidizing agents, to prevent hazardous reactions.

  • Preparation for Incineration:

    • For disposal, the material can be dissolved or mixed with a combustible solvent.[3] This aids in the incineration process.

    • The choice of solvent should be approved by the waste disposal facility. Common choices include flammable solvents that are also destined for incineration.

  • Labeling and Documentation:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., irritant).

    • Maintain a log of the waste, including the quantity and date of accumulation.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the safety data sheet (SDS) and any other relevant information about the waste.

Important Considerations:

  • Spill Management: In case of a spill, ventilate the area and use an absorbent material to contain the spill.[3] Avoid allowing the chemical to enter drains or waterways.[3]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, national, and international regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound waste generated ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate waste into a dedicated, labeled container ppe->segregate check_contamination Is the waste mixed with incompatible chemicals? segregate->check_contamination consult_ehs Consult EHS for specific disposal protocol check_contamination->consult_ehs Yes prepare Prepare for disposal: Mix with a combustible solvent (if required by disposal facility) check_contamination->prepare No consult_ehs->prepare document Document waste details (Name, Quantity, Date) prepare->document arrange_pickup Arrange for pickup by a licensed waste disposal contractor document->arrange_pickup end End: Waste disposed of safely arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile: 5-Methyl-4-hexenoic acid is an unsaturated carboxylic acid.[1] According to the ECHA Classification and Labelling Inventory, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is typically a colorless to pale yellow liquid with a distinctive odor.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before each use and change them frequently, especially after direct contact.[3] - Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. - Footwear: Fully enclosed shoes are mandatory.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[3] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.

  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, before handling the chemical.

2. Step-by-Step Handling Protocol:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If weighing is necessary, perform this task within the chemical fume hood to contain any vapors. Use a tared and sealed container to minimize exposure.

  • Dissolving and Transferring: When dissolving or transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate glassware and a funnel if necessary. All transfers should be performed within the fume hood.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, paper towels, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Disposal Method: The primary method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of this chemical down the drain.[4] All waste disposal must be in accordance with federal, state, and local environmental regulations.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action start Start: Handling This compound task Identify Handling Task (e.g., Weighing, Transferring, Reaction) start->task risk Assess Risk of Exposure (Splash, Vapor Inhalation) task->risk ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Enclosed Shoes risk->ppe_base All Tasks eye_protection Eye Protection risk->eye_protection All Tasks respiratory_protection Work in Fume Hood or Use Respirator risk->respiratory_protection Vapor Inhalation Risk proceed Proceed with Task ppe_base->proceed face_protection Add Face Shield eye_protection->face_protection Splash Risk face_protection->proceed respiratory_protection->proceed

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

References

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